Product packaging for Acetic acid, 2-(((1R,2R,3aS,9aS)-2,3,3a,4,9,9a-hexahydro-2-hydroxy-1-((3S)-3-hydroxyoctyl)-1H-benz(f)inden-5-yl)oxy)-, sodium salt (1:1)(Cat. No.:CAS No. 289480-64-4)

Acetic acid, 2-(((1R,2R,3aS,9aS)-2,3,3a,4,9,9a-hexahydro-2-hydroxy-1-((3S)-3-hydroxyoctyl)-1H-benz(f)inden-5-yl)oxy)-, sodium salt (1:1)

Número de catálogo: B1681366
Número CAS: 289480-64-4
Peso molecular: 413.5 g/mol
Clave InChI: RCKWZOAISRYANP-ZSESPEEFSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

Treprostinil Sodium is a chemically stable tricyclic benzindene analog of prostacyclin (PGI2) acting as a potent vasodilator . Its primary research applications focus on the study of pulmonary arterial hypertension (PAH). As a stable prostacyclin analogue, Treprostinil Sodium activates prostacyclin (IP) and prostaglandin receptors (DP1, EP2), leading to elevated intracellular cyclic AMP (cAMP) levels . This mechanism produces direct vasodilation of pulmonary and systemic arterial vascular beds, inhibition of platelet aggregation, and potential anti-proliferative effects on pulmonary artery smooth muscle cells . The compound is offered as the sodium salt with the chemical name Sodium ({(1R,2R,3aS,9aS)-2-hydroxy-1-[(3S)-3-hydroxyoctyl]-2,3,3a,4,9,9a-hexahydro-1H-cyclopenta[b]naphthalen-5-yl}oxy)acetate and a molecular formula of C23H33NaO5 . It has a molecular weight of 412.50 g/mol and a CAS Registry Number of 289480-64-4 . Researchers value this compound for its stability and versatility in investigating pathways related to vascular tone and endothelial cell proliferation. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H34NaO5 B1681366 Acetic acid, 2-(((1R,2R,3aS,9aS)-2,3,3a,4,9,9a-hexahydro-2-hydroxy-1-((3S)-3-hydroxyoctyl)-1H-benz(f)inden-5-yl)oxy)-, sodium salt (1:1) CAS No. 289480-64-4

3D Structure of Parent

Interactive Chemical Structure Model





Propiedades

Número CAS

289480-64-4

Fórmula molecular

C23H34NaO5

Peso molecular

413.5 g/mol

Nombre IUPAC

sodium 2-[[(1R,2R,3aS,9aS)-2-hydroxy-1-[(3S)-3-hydroxyoctyl]-2,3,3a,4,9,9a-hexahydro-1H-cyclopenta[g]naphthalen-5-yl]oxy]acetate

InChI

InChI=1S/C23H34O5.Na/c1-2-3-4-7-17(24)9-10-18-19-11-15-6-5-8-22(28-14-23(26)27)20(15)12-16(19)13-21(18)25;/h5-6,8,16-19,21,24-25H,2-4,7,9-14H2,1H3,(H,26,27);/t16-,17-,18+,19-,21+;/m0./s1

Clave InChI

RCKWZOAISRYANP-ZSESPEEFSA-N

SMILES isomérico

CCCCC[C@@H](CC[C@H]1[C@@H](C[C@H]2[C@@H]1CC3=C(C2)C(=CC=C3)OCC(=O)O)O)O.[Na]

SMILES canónico

CCCCCC(CCC1C(CC2C1CC3=C(C2)C(=CC=C3)OCC(=O)O)O)O.[Na]

Apariencia

Solid powder

Pictogramas

Acute Toxic; Health Hazard

Pureza

>98% (or refer to the Certificate of Analysis)

Números CAS relacionados

81846-19-7 (Parent)

Vida útil

>3 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

((1R,2R,3AS,9AS)-2-hydroxy-1-((3S)-3-hydroxyoctyl)-2,3,3A,4,9,9A-hexahydro-1H-cylopent(b)naphthalen-5-yl)oxy)acetate
Orenitram
Remodulin
trepostinil sodium
treprostinil
treprostinil diethanolamine
treprostinil diolamin
treprostinil diolamine
treprostinil sodium
UT-15
UT-15C

Origen del producto

United States

Mechanistic Pharmacology and Molecular Targets of Treprostinil Sodium

Elucidation of Receptor Binding and Activation Profiles

Treprostinil (B120252) sodium demonstrates a distinct binding and activation profile across the family of prostanoid receptors, which are G-protein-coupled receptors.

Treprostinil sodium exhibits high affinity and potent agonistic activity at the prostacyclin receptor (IP receptor), prostaglandin (B15479496) D2 receptor (DP1 receptor), and prostaglandin E2 receptor subtype 2 (EP2 receptor). wikipedia.orgnih.govfishersci.com Activation of these receptors, particularly IP, DP1, and EP2, collectively contributes to the vasodilatory effects observed in human pulmonary arteries. fishersci.com

Detailed studies have quantified the binding affinity (Ki) and functional potency (EC50) of treprostinil sodium for various human prostanoid receptors. Treprostinil sodium shows its highest affinities for the DP1 and EP2 receptors, followed by the IP receptor. wikipedia.orgnih.govfishersci.com

Table 1: Binding Affinities (Ki) of Treprostinil Sodium at Human Prostanoid Receptors fishersci.com

ReceptorKi (nM)
DP14.4
EP23.6
IP32
EP1212
EP4826
TP919
EP32505
FP4680

Table 2: Functional Potency (EC50) of Treprostinil Sodium at Human Prostanoid Receptors fishersci.com

ReceptorEC50 (nM)
DP10.6 ± 0.1
IP1.9
EP26.2 ± 1.2
EP368.9
EP4181
EP1285
TP919

Intracellular Signaling Pathways Mediated by Treprostinil Sodium

The activation of prostanoid receptors by treprostinil sodium initiates specific intracellular signaling cascades that mediate its physiological effects.

The IP, DP1, and EP2 receptors are primarily coupled to Gs proteins. Upon activation by treprostinil sodium, these Gs-coupled receptors stimulate adenylyl cyclase, an enzyme responsible for converting adenosine (B11128) triphosphate (ATP) into cyclic adenosine monophosphate (cAMP). fishersci.com The resulting increase in intracellular cAMP levels is a key second messenger event that drives many of treprostinil's downstream effects, including vasodilation and inhibition of platelet aggregation. ctdbase.orgnih.govnih.govwikipedia.orgwikidata.org Treprostinil has been shown to be highly efficacious in elevating intracellular cAMP levels in various cell types, including murine and human hematopoietic stem and progenitor cells. fishersci.com

Elevated intracellular cAMP primarily activates Protein Kinase A (PKA), also known as cAMP-dependent protein kinase. fishersci.com PKA, once activated, phosphorylates a variety of intracellular proteins, leading to diverse cellular responses. fishersci.com These downstream effects include the relaxation of smooth muscle cells, which contributes to vasodilation, and the inhibition of platelet aggregation. wikidata.org PKA activation has also been implicated in anti-proliferative effects, for instance, by inhibiting the Ras signaling pathway and its downstream target, extracellular signal-regulated kinase (ERK).

Furthermore, treprostinil has demonstrated the ability to signal through nuclear receptors, such as peroxisome proliferator-activated receptors (PPARs), particularly PPAR-gamma. nih.gov This activation occurs via a complementary, cyclic AMP-independent pathway and contributes to the anti-growth and anti-inflammatory benefits associated with the prostacyclin class of medications. nih.gov In pulmonary arterial smooth muscle cells (PASMCs), treprostinil's anti-proliferative effects can be mediated through PPAR-gamma, even in contexts where IP receptor expression is reduced.

Cellular and Subcellular Mechanisms of Action

Platelet Function Modulation

Concentration-Dependent Inhibition Studies

In in vitro studies using human platelet-rich plasma, treprostinil sodium demonstrated a concentration-dependent inhibition of adenosine diphosphate (B83284) (ADP)-induced platelet aggregation. The half-maximal inhibitory concentration (IC50) for this effect was determined to be 28.2 nM (11 ng/mL). Notably, treprostinil was found to be approximately 20-fold less potent than prostacyclin in inhibiting ADP-induced human platelet aggregation. fda.govresearchgate.net

Treprostinil also induced a concentration-dependent relaxation of isolated rabbit mesenteric artery segments that were precontracted with the thromboxane (B8750289) A2 mimetic, U-46619. In terms of potency for inducing vascular relaxation, treprostinil surpassed carbacyclin (B161070) (a stable PGI2 analogue) and PGE2, being 8 and 45 times more potent, respectively. fda.gov

The following table summarizes the binding affinities (Ki) and half-maximal effective concentrations (EC50) of Treprostinil sodium for various prostaglandin receptors:

ReceptorEC50 (nM)Ki (nM)
DP10.6 ± 0.1 medchemexpress.comchemsrc.com4.4 ncats.iomedchemexpress.comchemsrc.com
IP1.9 medchemexpress.comchemsrc.com32.1 ncats.iomedchemexpress.comchemsrc.com
EP26.2 ± 1.2 medchemexpress.comchemsrc.com3.6 ncats.iomedchemexpress.comchemsrc.com
EP1285 medchemexpress.comchemsrc.com212 medchemexpress.comchemsrc.com
EP368.9 medchemexpress.comchemsrc.com2505 medchemexpress.comchemsrc.com
EP4181 medchemexpress.comchemsrc.com826 medchemexpress.comchemsrc.com
FPNot specified4680 ncats.iomedchemexpress.comchemsrc.com
TP919 medchemexpress.comchemsrc.comNot specified

Endothelial Cell Biology and Angiogenesis Research

Endothelial dysfunction is a hallmark of pulmonary arterial hypertension (PAH). Treprostinil sodium has been investigated for its effects on endothelial cells and its role in angiogenesis, the process of new blood vessel formation from pre-existing vasculature. nih.govnih.govnih.govopenaccessjournals.commdpi.com

Endothelial Cell Biology and Angiogenesis Research

Impact on Endothelial Colony Forming Cell Viability

Studies have shown that treprostinil sodium can inhibit the viability of cultured endothelial colony forming cells (ECFCs). medchemexpress.comchemsrc.comnih.govnih.gov However, this inhibitory effect on ECFC viability does not appear to modify their clonogenic properties or their endothelial differentiation potential from cord blood stem cells. nih.govnih.gov Despite this direct inhibitory effect on ECFC viability in vitro, treprostinil indirectly contributes to pro-angiogenic functions. nih.gov

Promotion of Vessel-Forming Ability in Endothelial/Mesenchymal Stem Cell Co-cultures

Treprostinil treatment significantly increases the vessel-forming ability of ECFCs when combined with mesenchymal stem cells (MSCs) in Matrigel implanted in nude mice. medchemexpress.comchemsrc.comnih.govnih.gov This pro-angiogenic effect is not due to a direct stimulation of ECFC proliferation by treprostinil itself. Instead, ECFC proliferation is stimulated by conditioned media derived from treprostinil-pretreated MSCs. medchemexpress.comchemsrc.comnih.govnih.gov This highlights a paracrine mechanism where MSCs, under the influence of treprostinil, promote angiogenesis. nih.govmdpi.comd-nb.infooncotarget.com

Role of VEGF-A Signaling in Treprostinil-Mediated Angiogenesis

The increased vessel formation observed during treprostinil treatment, particularly in ECFC and MSC co-cultures, is largely accounted for by increased Vascular Endothelial Growth Factor A (VEGF-A) production by MSCs. medchemexpress.comchemsrc.comnih.govnih.gov In vitro experiments demonstrated that the stimulatory effect of conditioned media from treprostinil-pretreated MSCs on ECFC proliferation was inhibited by the use of VEGF-A blocking antibodies or siRNA targeting VEGF-A in MSCs. nih.govnih.gov Furthermore, silencing the VEGF-A gene in MSCs also blocked the pro-angiogenic effect of treprostinil in vivo. medchemexpress.comchemsrc.comnih.govnih.gov Clinical relevance of these findings has been supported by observations of elevated plasma VEGF-A levels in pediatric PAH patients receiving treprostinil therapy, suggesting VEGF-A levels could serve as a surrogate biomarker for treprostinil efficacy. nih.govnih.gov VEGF-A is a critical pro-angiogenic factor that acts via its receptors, VEGFR-1 and VEGFR-2, present on endothelial cells like ECFCs. nih.govopenaccessjournals.comfrontiersin.orgmdpi.complos.org

Immune and Inflammatory Cell Modulation

Beyond its direct vascular effects, treprostinil sodium also modulates immune and inflammatory cell functions, contributing to its broader therapeutic benefits. drugbank.comremodulinpro.comaai.orgaai.orgnih.govfrontiersin.org

Immune and Inflammatory Cell Modulation

Activation of PPARɣ in Macrophages, Pneumocytes, and Fibroblasts

Treprostinil has demonstrated a unique effect on peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear transcription factor important in regulating lipid metabolism, insulin (B600854) resistance, and inflammatory responses. ncats.ionih.govpsu.edunih.govfrontiersin.org While some studies indicate treprostinil sodium activates PPARβ/δ, suggesting a PPAR-dependent, non-prostacyclin receptor-mediated effect on lung fibroblast proliferation, PPARγ is also expressed in various lung cell types, including fibroblasts, alveolar type II pneumocytes, and alveolar macrophages. nih.govpsu.edunih.gov Activation of PPARγ can inhibit the differentiation of monocytes into macrophages and their deposition on vessel walls, and suppress the expression of various inflammatory factors. frontiersin.org This activation contributes to the anti-growth benefits of the prostacyclin class and may play a role in reducing remodeling associated with pulmonary hypertension. ncats.ionih.govnottingham.ac.uk

Potential Influence on Apoptosis and Vascular Inflammation

Treprostinil sodium exerts significant influence on cellular processes critical to vascular remodeling in conditions like pulmonary arterial hypertension, including apoptosis and inflammation. A notable aspect of its mechanistic pharmacology involves its unique interaction with peroxisome proliferator-activated receptors (PPARs). Treprostinil has demonstrated a distinct effect on PPAR gamma (PPARγ), a transcription factor integral to vascular pathogenesis, which mediates processes such as proliferation, inflammation, and apoptosis wikipedia.org. This activation occurs through a complementary, cyclic AMP-independent pathway, contributing to the anti-growth benefits characteristic of the prostacyclin class wikipedia.org.

Prostacyclins, including treprostinil, are widely acknowledged for their anti-proliferative and anti-inflammatory attributes across various cell types wikipedia.org. These properties are believed to contribute to the ability of prostacyclins to slow or even reverse the vascular remodeling observed in experimental models of PAH wikipedia.org. PPARs, as nuclear hormone receptors, play a diverse role in cellular function, regulating lipid and glucose metabolism, insulin sensitivity, cell growth, apoptosis, and inflammation wikipedia.orgmims.com. Specifically, PPAR alpha (PPARα) and PPAR gamma (PPARγ) are significant inhibitors of pro-inflammatory cytokine production through the transrepression of nuclear factor-kappa B (NF-κB) mims.com.

Research indicates that treprostinil can reduce hepatic inflammation by activating PPAR-alpha, thereby inhibiting NF-κB-mediated transactivation of pro-inflammatory cytokines guidetopharmacology.org. This anti-inflammatory action is supported by findings that treprostinil ameliorates ischemia and reperfusion injury, reducing the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNFα), interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and interferon-gamma (IFN-γ), while simultaneously up-regulating the anti-inflammatory cytokine interleukin-10 (IL-10) guidetopharmacology.org. The dysregulation of prostacyclin pathways in PAH, characterized by decreased levels of prostacyclin and increased vasoconstrictors, contributes to maladaptive vascular remodeling and endothelial inflammation lipidmaps.org.

Table 1: Influence of Treprostinil Sodium on Key Inflammatory Cytokines

CytokineEffect of Treprostinil SodiumReference
TNFαReduced expression guidetopharmacology.org
IL-1βReduced expression guidetopharmacology.org
IL-6Reduced expression guidetopharmacology.org
IFN-γReduced expression guidetopharmacology.org
IL-10Up-regulated expression guidetopharmacology.org

Unconventional Molecular Targets and Off-Target Effects

While treprostinil sodium's primary therapeutic effects are mediated through its agonistic activity on prostanoid receptors, particularly IP, DP1, and EP2 receptors wikipedia.orgguidetopharmacology.orgmims.comtocris.com, investigations have revealed its interaction with other, less conventional molecular targets.

Investigation of Potassium Channel Modulation (e.g., TREK-1 and TREK-2 Antagonism)

Recent research has identified treprostinil as a potent antagonist of human TWIK-related potassium channels (TREK-1 and TREK-2) mims.comuni.luwikidata.orgcenmed.com. These two-pore domain potassium (K2P) channels are highly expressed in sensory neurons and play a crucial role in regulating neuronal excitability mims.comuni.luwikidata.orgcenmed.com. The inhibition or downregulation of TREK-1 and TREK-2 channels is associated with enhanced pain sensitivity mims.comuni.luwikidata.orgcenmed.com.

This antagonistic effect on TREK channels is particularly relevant given the severe subcutaneous site pain experienced by some patients undergoing treprostinil therapy, suggesting that this pain may arise from the inhibition of TREK channels in the vicinity of the injection site mims.comuni.luwikidata.orgcenmed.com. In contrast, treprostinil does not act as an antagonist of TASK-1 channels; instead, an increase in TASK-1 channel current has been observed with prolonged incubation, which is consistent with its therapeutic role in PAH mims.comuni.luwikidata.orgcenmed.com.

Further studies involving site-directed mutagenesis have provided insights into this interaction. A gain-of-function mutation in TREK-1 (Y284A) was found to attenuate the inhibitory effect of treprostinil, indicating that the drug is less efficient at inhibiting these channels when they are in an open state uni.luwikidata.orgcenmed.com. Additionally, a selective activator of TREK channels, BL-1249, was shown to overcome the inhibitory effect of treprostinil, suggesting a potential strategy to mitigate treprostinil-induced pain by pre-activating these channels uni.luwikidata.orgcenmed.com. Despite these findings, the precise binding site for treprostinil's inhibition of TREK-1 does not appear to be the extracellular cap or the intramembrane fenestrations, distinguishing its mechanism from other known TREK channel antagonists wikidoc.org.

Table 2: Treprostinil Sodium's Modulation of Potassium Channels

Channel TypeEffect of Treprostinil SodiumAssociated Clinical RelevanceReference
TREK-1Potent AntagonistPotential cause of subcutaneous site pain mims.comuni.luwikidata.orgcenmed.com
TREK-2Potent AntagonistPotential cause of subcutaneous site pain mims.comuni.luwikidata.orgcenmed.com
TASK-1Increased current with prolonged incubationConsistent with therapeutic role in PAH mims.comuni.luwikidata.orgcenmed.com

Table 3: Key Prostanoid Receptor Affinities of Treprostinil Sodium

ReceptorTypeKi Value (nM)EC50 Value (nM)Reference
DP1Agonist4.40.6 ± 0.1 wikipedia.orgguidetopharmacology.orgmims.comtocris.comwikidoc.org
EP2Agonist3.66.2 ± 1.2 wikipedia.orgguidetopharmacology.orgmims.comtocris.comwikidoc.org
IPAgonist321.9 wikipedia.orgguidetopharmacology.orgmims.comtocris.comwikidoc.org
EP1AgonistLow affinityN/A wikipedia.orgtocris.com
EP4AgonistLow affinityN/A wikipedia.orgtocris.com
EP3AgonistEven lower affinityN/A wikipedia.orgtocris.com
FPAgonistEven lower affinityN/A wikipedia.orgtocris.com
TPAgonistEven lower affinityN/A wikipedia.orgtocris.com

Preclinical Pharmacodynamics and Efficacy Models

In Vitro Pharmacological Characterization

Treprostinil (B120252) exhibits a specific binding profile to prostanoid receptors, which underpins its vasodilatory effects. It demonstrates high affinity for the Prostaglandin (B15479496) D2 receptor (DP1), Prostaglandin E2 receptor EP2 subtype (EP2), and the prostacyclin receptor (IP), with reported inhibition constants (Ki) of 4.4 nM, 3.6 nM, and 32 nM, respectively. mims.comwikidata.orgfishersci.cacenmed.com Its affinity is lower for EP1 and EP4 receptors, and even lower for EP3, FP, and TP receptors. mims.comwikidata.orgfishersci.cacenmed.com Activation of IP, DP1, and EP2 receptors is known to induce vasodilation in human pulmonary arteries. fishersci.cacenmed.com

Table 1: Treprostinil Receptor Binding Affinities

Receptor Ki (nM)
DP1 4.4
EP2 3.6
IP 32
EP1 Low
EP4 Low
EP3 Very Low
FP Very Low

Vascular Relaxation Studies in Isolated Arterial Segments

Treprostinil has been shown to induce concentration-dependent relaxation in isolated arterial segments. fishersci.cawikidoc.orglipidmaps.orgnih.gov

In isolated rabbit mesenteric artery segments precontracted with the thromboxane (B8750289) A2 mimetic U-46619, treprostinil produced a concentration-dependent relaxation. fishersci.cawikidoc.orglipidmaps.orgnih.gov

When compared to other prostaglandins (B1171923) in terms of inducing vascular relaxation in isolated rabbit mesenteric artery segments, treprostinil demonstrated superior potency. The observed order of potency was treprostinil > carbacyclin (B161070) (a stable PGI2 analogue) > 16-dimethyl-PGE2 > PGE2. nih.gov Quantitatively, treprostinil was found to be 8 times more potent than carbacyclin and 45 times more potent than PGE2 in these vascular relaxation studies. nih.govwikipedia.org

In in vitro studies using human platelet-rich plasma, treprostinil caused a concentration-dependent inhibition of ADP-induced platelet aggregation, with an IC50 of 28.2 nM (11 ng/ml). nih.gov However, in this context, treprostinil was 20-fold less potent than prostacyclin in inhibiting ADP-induced aggregation of human platelets. nih.gov In anesthetized dogs, prostacyclin (PGI2) was observed to be 10 times more potent than treprostinil in producing vascular and cardiac effects. nih.gov

Table 2: Comparative Potency in Rabbit Mesenteric Artery Relaxation

Compound Relative Potency (vs. PGE2) Relative Potency (vs. Carbacyclin) Potency Order (Highest to Lowest)
Treprostinil 45 times more potent 8 times more potent 1
Carbacyclin - - 2
16-dimethyl-PGE2 - - 3

Studies utilizing small human pulmonary artery rings (2-4 mm internal diameter) demonstrated that treprostinil caused concentration-dependent vasodilation. wikipedia.org Treprostinil exhibited a significantly greater potency with a pEC50 of 9.48 ± 0.13 and effectively reduced pulmonary vessel tone with an Emax value of -2.03 gf. wikipedia.org

In comparative analyses on human pulmonary artery rings, treprostinil showed the highest potency among the tested vasodilators, with the order of potency being Treprostinil > Iloprost (B1671730) > Sodium Nitroprusside (SNP) > Epoprostenol > Milrinone > Sildenafil. wikipedia.org Regarding efficacy, treprostinil and iloprost demonstrated comparable maximal relaxation, followed by epoprostenol, milrinone, SNP, and sildenafil. wikipedia.org The IP receptor, located on vascular smooth muscle and endothelium, is the primary mediator of treprostinil-induced vasorelaxation in rat pulmonary arteries. americanelements.com At higher concentrations (above 1 µM), the DP1 receptor also contributes to the relaxation. americanelements.com Conversely, an EP3 receptor antagonist was observed to accentuate treprostinil-induced relaxation in pulmonary arteries with intact endothelium. americanelements.com

Table 3: Potency and Efficacy in Small Human Pulmonary Artery Rings

Compound pEC50 (Mean ± SEM) Efficacy Order (Highest to Lowest) Potency Order (Highest to Lowest)
Treprostinil 9.48 ± 0.13 1 (Equal to Iloprost) 1
Iloprost 8.84 ± 0.15 1 (Equal to Treprostinil) 2
Sodium Nitroprusside 7.64 ± 0.08 4 3
Epoprostenol 7.53 ± 0.14 3 4
Milrinone 5.99 ± 0.12 5 5

Myocardial Contractility and Conduction Assessments

In animal models, the vasodilatory effects of treprostinil lead to a reduction in both right and left ventricular afterload, resulting in an increase in cardiac output and stroke volume. fishersci.cawikidata.orgwikidoc.orgciteab.commims.comlipidmaps.orgfishersci.ca

Treprostinil has been shown to cause a dose-related negative inotropic and lusitropic effect in animals. wikidata.orgciteab.commims.comlipidmaps.orgfishersci.cauni.lu Despite these effects, no major impacts on cardiac conduction have been observed. wikidata.orgciteab.commims.comlipidmaps.orgfishersci.cauni.lu Specifically, in vitro studies demonstrated that treprostinil did not inhibit hERG-mediated current at concentrations up to 100 µM and did not prolong action potential duration in isolated rabbit Purkinje fibers at concentrations up to 300 µM. nih.gov In a rat Sugen-chronic hypoxia (SuCH) model, which mimics severe pulmonary arterial hypertension (PAH) in humans, treprostinil significantly reduced right ventricular (RV) hypertrophy and mitigated the increase in RV systolic pressure, mean pulmonary arterial pressure (mPAP), and right atrial pressure (RAP). fishersci.no Furthermore, treprostinil treatment was associated with improvements in RV stroke work, the maximum rate of ventricular pressure change (max dP/dt), and the contractile index, indicating load-independent enhancements in intrinsic RV systolic contractility. fishersci.no

Cardiac Action Potential Duration in Isolated Purkinje Fibers

Studies evaluating the effect of treprostinil on cardiac action potential duration (APD) have been conducted using isolated rabbit Purkinje fibers. Rabbit Purkinje fibers are considered sensitive models for assessing drug-induced APD prolongation, and their action potential waveform and underlying ionic currents are similar to those in humans. fda.govreactionbiology.com

In these in vitro assays, treprostinil was tested at various concentrations to determine its impact on action potential parameters. At concentrations up to 300 µM (117,156 ng/ml), treprostinil did not prolong the action potential duration. fda.gov Specifically, at 3 µM, no significant changes were observed in APD60 and APD90 (action potential duration measured at 60% and 90% repolarization). fda.gov At 30 µM, treprostinil produced a shortening in APD60 and APD90 at a 1-second basic cycle length (BCL), but not at a 0.5-second BCL. fda.gov Furthermore, treprostinil did not significantly alter the resting membrane potentials, action potential amplitude, or the maximum rate of depolarization (dV/dt max) of the Purkinje fibers at any tested concentration. fda.gov In contrast, dl-sotalol, a positive control at 50 µM, significantly prolonged both APD60 and APD90. fda.gov

Table 1: Effects of Treprostinil on Cardiac Action Potential Duration in Isolated Rabbit Purkinje Fibers

Concentration (µM)Effect on APD60 and APD90 (compared to vehicle)Effect on Resting Membrane PotentialEffect on Action Potential AmplitudeEffect on Max Rate of Depolarization (dV/dt max)
3No significant changeNo significant changeNo significant changeNo significant change
30Shortening (at 1s BCL); No change (at 0.5s BCL)No significant changeNo significant changeNo significant change
300No prolongationNo significant changeNo significant changeNo significant change
dl-sotalol (50, Positive Control)Significant prolongationNo significant changeNo significant changeNo significant change
hERG Channel Inhibition Assays

The human ether-a-go-go-related gene (hERG) channel plays a critical role in cardiac repolarization, and its inhibition can lead to QT interval prolongation and potentially fatal ventricular arrhythmias such as Torsade de Pointes. fda.govdrughunter.comnih.govevotec.commetrionbiosciences.com Therefore, assessing hERG channel inhibition is a standard component of preclinical safety pharmacology.

In in vitro hERG assays, treprostinil was evaluated for its potential to inhibit hERG-mediated IKr current in cultured human embryonic kidney cells. Treprostinil did not inhibit hERG-mediated current at concentrations up to 100 µM (39,052 ng/ml). fda.gov For comparison, terfenadine, used as a positive control at 60 nM, demonstrated an 85% inhibition of hERG current. fda.gov The inhibition rates observed for treprostinil were minimal across the tested concentrations, ranging from 0.5% to 1.9%, which were comparable to the vehicle control. fda.gov

Table 2: hERG Channel Inhibition by Treprostinil

CompoundConcentration (µM/nM)hERG Current Inhibition (%)
Vehicle Control-0.5
Treprostinil5 µM0.7
Treprostinil10 µM0.5
Treprostinil50 µM1.9
Treprostinil100 µM1.4
Terfenadine (Positive Control)60 nM85.0

Cellular Proliferation Assays in Vascular Cells

Treprostinil exhibits anti-proliferative effects on vascular cells, a crucial aspect given the abnormal smooth muscle cell proliferation characteristic of pulmonary arterial hypertension (PAH). portico.orgresearchgate.netmdpi.comucl.ac.uk

Studies on human pulmonary artery smooth muscle cells (HPASMCs) have shown a concentration-dependent reduction in proliferation when treated with treprostinil. Significant anti-proliferative actions were observed at subnanomolar concentrations (0.1 nM). mdpi.com The half-maximal inhibitory concentration (IC50) for treprostinil in these assays was determined to be 11 nM, with an inhibition of cell growth reaching 73% at 10,000 nM. mdpi.com The anti-proliferative effects of treprostinil in HPASMCs involve signaling pathways related to the prostacyclin (IP) receptor and the prostaglandin E2 receptor subtype 2 (EP2 receptor). mdpi.com In normal pulmonary smooth muscle cells, treprostinil inhibits proliferation via the IP receptor and cyclic AMP (cAMP) generation, and also involves peroxisome proliferator-activated receptors gamma (PPARγ). ucl.ac.uk However, in diseased PAH cells, a switch in mechanism suggests that the EP2 receptor pathway may contribute significantly to its therapeutic activity, potentially in concert with or in lieu of IP receptor signaling. mdpi.com

Furthermore, treprostinil has been shown to enhance the proliferative potential of endothelial colony-forming cells (ECFCs). nih.gov ECFCs isolated from patients receiving treprostinil demonstrated enhanced proliferation compared to those receiving only oral therapy. nih.gov This pro-angiogenic effect appears to be indirectly mediated, as treprostinil stimulated ECFC proliferation through conditioned media from treprostinil-pretreated mesenchymal stem cells (MSCs). nih.gov This effect was found to be dependent on vascular endothelial growth factor A (VEGF-A), as it was inhibited by VEGF-A blocking antibodies or siRNA VEGF-A in MSCs. nih.gov

Table 3: Anti-Proliferative Effects of Treprostinil on Human Pulmonary Artery Smooth Muscle Cells (HPASMCs)

Treprostinil Concentration (nM)Cell Proliferation (% relative to control)IC50 (nM)
0.1Significant reduction
1150% inhibition11
10,00073% inhibition

In Vivo Preclinical Models and Studies

In vivo preclinical studies have utilized various animal models to investigate the systemic hemodynamic effects of treprostinil sodium, particularly in the context of pulmonary hypertension. Common models include the Sugen/hypoxia (SUHx) rat model and the monocrotaline (B1676716) (MCT) model. researchgate.netnih.govdovepress.com

Hemodynamic Effects in Animal Models

The primary pharmacologic actions of treprostinil in animals include direct vasodilation of pulmonary and systemic arterial vascular beds. fda.govrxlist.comdrugbank.comfda.govremodulin.com This vasodilation leads to significant hemodynamic changes, which are beneficial in conditions characterized by elevated vascular resistance.

In animal models, the vasodilatory effects of treprostinil lead to a reduction in both right and left ventricular afterload. fda.govrxlist.comdrugbank.comfda.govremodulin.comhpra.ie In the SU5416-hypoxia (SUHx) rat model of severe PAH, acute administration of treprostinil (810 ng·kg−1·min−1) resulted in an immediate and stable reduction in right ventricular systolic pressure (RVSP). nih.gov Chronic treprostinil treatment also significantly reduced RVSP and right ventricular hypertrophy in these rats. researchgate.netnih.gov In a mild mouse model of metabolic syndrome-associated pulmonary hypertension with preserved ejection fraction (PH-HFpEF) induced by a high-fat diet, a low dose of treprostinil (40 ng/kg/min) was effective in reducing pulmonary pressures. ahajournals.org In a more severe Ob-Su rat model of PH-HFpEF, a moderate dose of treprostinil (300 ng/kg/min) significantly reduced RVSP. ahajournals.org

Concurrently with the reduction in afterload, treprostinil administration in animal models has been shown to increase cardiac output and stroke volume. fda.govrxlist.comdrugbank.comfda.govremodulin.comhpra.ie In the SUHx rat model, treprostinil treatment significantly improved cardiac structure and function, leading to increased stroke volume and cardiac output. researchgate.netnih.gov This improvement in cardiac function was largely attributed to the reduction in pulmonary vascular resistance. nih.gov Additionally, treprostinil treatment in the SUHx model led to a decrease in right ventricular chamber size, wall thickness, and Fulton index, indicating a positive impact on cardiac remodeling. researchgate.netnih.gov

Table 4: Hemodynamic Effects of Treprostinil in SU5416-Hypoxia (SUHx) Rat Model

ParameterEffect of Treprostinil Treatment
Right Ventricular Systolic Pressure (RVSP)Reduced (acute and chronic) researchgate.netnih.gov
Right Ventricular AfterloadReduced fda.govrxlist.comdrugbank.comfda.govremodulin.comhpra.ie
Left Ventricular AfterloadReduced fda.govrxlist.comdrugbank.comfda.govremodulin.comhpra.ie
Cardiac OutputIncreased researchgate.netnih.gov
Stroke VolumeIncreased researchgate.netnih.gov
RV Chamber SizeDecreased researchgate.netnih.gov
RV Wall ThicknessDecreased researchgate.netnih.gov
Fulton IndexDecreased researchgate.netnih.gov
Systemic Blood PressureNo effect (acute infusion) nih.gov

Pulmonary Vasodilation Studies in Specific Animal Models (e.g., Hypoxia-Challenged Rats)

Preclinical studies have extensively investigated the pulmonary vasodilatory effects of treprostinil sodium in various animal models, particularly those mimicking pulmonary arterial hypertension (PAH). In a sheep model of pulmonary hypertension, inhaled treprostinil demonstrated the ability to completely normalize pulmonary vascular resistance (PVR) following a PGH2 analog-induced vasoconstriction, with minimal systemic blood pressure effects. nih.gov

The Sugen/hypoxia (Su/Hx) rat model, a widely used model for PAH, has been instrumental in evaluating treprostinil's efficacy. In this model, the Su/Hx challenge typically leads to a significant increase in mean pulmonary arterial blood pressure (mPAP), right heart size (Fulton index), and a reduction in cardiac output (CO) and stroke volume (SV). It also causes increased thickness and muscularization of pulmonary arteries and obliteration of small pulmonary vessels. researchgate.netnih.gov

Studies comparing treprostinil palmitil (TP), a long-acting inhaled prodrug of treprostinil, with other vasodilators like oral sildenafil, inhaled and intravenous treprostinil, and oral selexipag (B1681723) in Su/Hx rats have shown promising results. Treprostinil palmitil inhalation powder (TPIP) demonstrated at least equivalent efficacy in improving hemodynamic parameters in Su/Hx rats compared to established pulmonary vasodilators. dovepress.comresearchgate.net Specifically, TPIP at inhaled doses ranging from 39.6 to 134.1 µg/kg, administered once daily, dose-dependently improved pulmonary vascular hemodynamics, reduced the increase in right heart size, enhanced cardiac performance, and attenuated most of the histological changes induced by the Su/Hx challenge. researchgate.net Oral sildenafil, at 50 mg/kg twice daily, was not as effective as TPIP in these studies. researchgate.net

Another study in the Su/Hx rat model demonstrated that treprostinil treatment significantly reduced right ventricular systolic pressure (RVSP) and right ventricular hypertrophy. nih.gov It also improved cardiac output and stroke volume, which were observed to be decreased in vehicle-treated Su/Hx rats. nih.gov While treprostinil improved pulmonary hemodynamics and right ventricular structure and function, chronic treatment did not alter media wall thickness, the degree of vascular occlusion, or total vessel count in the lungs in this specific model. nih.gov

The following table summarizes key hemodynamic and histopathological findings from studies in the Sugen/hypoxia rat model:

ParameterSugen/Hypoxia (Untreated)Treprostinil Treatment (e.g., TPIP)Other Vasodilators (e.g., Sildenafil, Selexipag)Source
Mean Pulmonary Arterial Pressure (mPAP)IncreasedReducedVariable, generally less effective than TPIP researchgate.netnih.gov
Right Heart Size (Fulton Index)IncreasedReducedVariable researchgate.netnih.gov
Cardiac Output (CO)ReducedEnhancedVariable researchgate.netnih.gov
Stroke Volume (SV)ReducedEnhancedNot consistently reported for comparison researchgate.netnih.gov
Pulmonary Artery Wall Thickness/MuscularizationIncreasedAttenuatedVariable researchgate.netnih.gov
Obliteration of Small Pulmonary VesselsIncreasedAttenuatedVariable researchgate.netnih.gov
Right Ventricular Systolic Pressure (RVSP)IncreasedReducedVariable nih.gov
Right Ventricular HypertrophyIncreasedReducedVariable nih.gov

Studies on Platelet Deposition in Animal Organs

Treprostinil's pharmacological actions extend to the inhibition of platelet aggregation. fda.govguidetomalariapharmacology.org This anti-platelet effect has been observed in various animal models, particularly in the context of organ injury and transplantation.

In studies involving rat liver transplantation, treprostinil administration to both donor and recipient animals prior to hepatectomy and transplantation significantly reduced platelet deposition early post-transplantation, when compared to placebo-treated groups. nih.govresearchgate.net This reduction in platelet deposition was associated with other beneficial effects, including reduced neutrophil infiltration, preserved sinusoidal endothelial cell lining, and maintenance of hepatic tissue blood flow. nih.gov These findings underscore treprostinil's role in mitigating thrombotic events and microcirculatory disturbances in the context of ischemia-reperfusion injury during organ transplantation.

The precise mechanisms by which treprostinil inhibits platelet aggregation involve its action as a potent and selective agonist of the prostacyclin receptor (PTGIR), also known as the IP receptor. guidetomalariapharmacology.orgprobes-drugs.org Activation of this receptor leads to downstream signaling pathways that ultimately inhibit platelet activation and aggregation. guidetomalariapharmacology.org

Preclinical Pharmacokinetics and Drug Metabolism Research

Absorption and Bioavailability in Preclinical Models

The bioavailability of treprostinil (B120252) sodium, a stable prostacyclin analog, has been evaluated in preclinical models through several delivery routes.

Subcutaneous and Intravenous Administration: Following subcutaneous administration, treprostinil is rapidly and completely absorbed, demonstrating an absolute bioavailability of 100%. nih.gov Intravenous administration is considered to have 100% bioavailability and serves as a reference for other routes.

Inhaled Administration: In a study involving healthy volunteers that is reflective of preclinical findings, the mean absolute systemic bioavailability of inhaled treprostinil was approximately 64% for an 18 mcg dose and 72% for a 36 mcg dose. nih.gov

Oral Administration: The absolute bioavailability of an oral formulation of treprostinil was determined to be approximately 17%. nih.gov

Table 1: Bioavailability of Treprostinil in Preclinical and Early Phase Studies

Route of Administration Bioavailability (%)
Subcutaneous 100% nih.gov
Intravenous 100%
Inhaled ~64% - 72% nih.gov
Oral ~17% nih.gov

Continuous infusion of treprostinil in preclinical studies leads to the achievement of steady-state plasma concentrations. After the start of a continuous subcutaneous infusion, steady-state plasma concentrations are typically reached in about 10 hours. nih.gov The pharmacokinetics of continuous subcutaneous treprostinil have been shown to be linear over a dose range of 1.25 to 125 ng/kg/min. nih.gov

Distribution Studies

The volume of distribution for treprostinil has been characterized, suggesting its distribution into the extracellular fluid. The volume of distribution in the central compartment is approximately 14 L/70 kg of ideal body weight. nih.gov

In vitro studies have demonstrated that treprostinil is highly bound to human plasma proteins. Approximately 91% of the compound is bound, and this binding is independent of concentration over a range of 330 to 10,000 mcg/L. nih.gov Another source indicates a plasma protein binding of approximately 96%. fda.gov

Biotransformation and Metabolite Identification

Treprostinil is extensively metabolized by the liver, primarily through the action of the cytochrome P450 (CYP) enzyme CYP2C8, with a minor contribution from CYP2C9. nih.govyoutube.com In vitro studies indicate that treprostinil does not significantly induce major CYP450 enzymes such as CYP1A2, CYP2B6, CYP2C9, CYP2C19, or CYP3A4. fda.gov Following subcutaneous or intravenous administration, five metabolites have been described (HU1 to HU5). fda.gov The majority of the drug is excreted in the urine (approximately 79%) as either unchanged drug or metabolites. nih.gov

Table 2: Compounds Mentioned in the Article

Compound Name
Treprostinil sodium
Cytochrome P450
CYP2C8
CYP2C9
CYP1A2
CYP2B6
CYP2C19
CYP3A4

Identification and Characterization of Urinary and Fecal Metabolites (e.g., HU1-HU5)

Following administration, Treprostinil is broken down into several metabolites. Five distinct metabolites have been identified in the urine, designated as HU1 through HU5. nih.gov These five metabolites account for a significant portion of the administered dose. The formation of metabolites HU1, HU2, HU3, and HU4 occurs through the oxidation of the 3-hydroxyloctyl side chain of the parent molecule. nih.gov The fifth metabolite, HU5, is the glucuronide conjugate of Treprostinil. nih.gov

Below is a table summarizing the urinary metabolites of Treprostinil:

MetabolitePercentage of Dose in UrineMetabolic Pathway
HU1 13.8%Oxidation of the 3-hydroxyloctyl side chain
HU2 14.3%Oxidation of the 3-hydroxyloctyl side chain
HU3 15.5%Oxidation of the 3-hydroxyloctyl side chain
HU4 10.6%Oxidation of the 3-hydroxyloctyl side chain
HU5 10.2%Glucuronide conjugation of Treprostinil

Investigation of Metabolite Biological Activity

A key aspect of preclinical drug metabolism studies is to determine whether the resulting metabolites are pharmacologically active. In the case of Treprostinil, research has indicated that none of its identified metabolites appear to be biologically active. nih.gov

Cytochrome P450 Enzyme Inhibition and Induction Potential (In Vitro Studies)

In vitro studies are crucial for assessing the potential of a drug to interfere with the metabolism of other medications. Such studies conducted on Treprostinil suggest that it does not inhibit or induce any major Cytochrome P450 enzymes. nih.gov Specifically, at concentrations of 2 and 10 µM, Treprostinil did not show any induction of the enzymatic activity of CYP1A2, CYP2B6, CYP2C9, CYP2C19, or CYP3A4 isoforms in human hepatocytes. fda.gov

The table below summarizes the findings on the in vitro CYP enzyme interaction potential of Treprostinil.

CYP EnzymeInhibition PotentialInduction Potential (at 2 and 10 µM)
CYP1A2 Not significantNo induction observed
CYP2B6 Not significantNo induction observed
CYP2C8 Not applicable (metabolizing enzyme)Not specified
CYP2C9 Not significantNo induction observed
CYP2C19 Not significantNo induction observed
CYP3A4 Not significantNo induction observed

Elimination and Clearance Mechanisms

The body eliminates Treprostinil and its metabolites through a biphasic process, primarily via the urinary and fecal routes.

Biphasic Elimination Kinetics

The elimination of Treprostinil from the body follows a biphasic pattern. fda.gov This is consistent with its pharmacokinetics being described by a two-compartment model. fda.gov This model suggests an initial rapid distribution phase followed by a slower elimination phase. The terminal half-life of Treprostinil is approximately 4 hours. fda.govnih.govnih.govresearchgate.net

Routes of Excretion (Urinary, Fecal)

The primary route of excretion for Treprostinil and its metabolites is through the urine. fda.gov Approximately 79% of an administered dose is excreted renally. fda.gov This includes about 4% as unchanged Treprostinil and 64% as the identified metabolites. fda.gov A smaller portion, around 13% of the dose, is eliminated through the feces. fda.gov

The following table details the routes of excretion for Treprostinil.

Route of ExcretionPercentage of Administered DoseComponents
Urinary ~79%4% unchanged Treprostinil, 64% metabolites
Fecal ~13%Not specified

Systemic Clearance Rate in Animal Models

The systemic clearance of treprostinil has been characterized in various animal models, demonstrating its pharmacokinetic profile following continuous administration. In a chronic study involving dogs, an estimated plasma clearance of 364 mL/min was achieved. fda.gov The pharmacokinetics of treprostinil administered via continuous subcutaneous infusion have been shown to be linear over a dose range of 1.25 to 125 ng/kg/min. fda.gov

Further preclinical research in rats provides additional context. A 26-week study involving continuous subcutaneous infusion at a high dose (450 ng/kg/min) resulted in a mean steady-state plasma concentration of approximately 20 ng/mL. fda.gov These studies in different species help to define the clearance characteristics of the compound before clinical application.

Animal ModelParameterValueStudy Details
DogPlasma Clearance364 mL/minChronic study with implanted infusion pump. fda.gov
RatSteady-State Plasma Concentration~20 ng/mLAchieved at a high dose (450 ng/kg/min) in a 26-week continuous subcutaneous infusion study. fda.gov

Influence of Physiological Conditions on Pharmacokinetics in Preclinical Settings

Treprostinil is known to be substantially metabolized by the liver. fda.gov Preclinical investigations in animal models have explored the relationship between treprostinil and hepatic function. Studies in rats were conducted to determine if treprostinil interacts with liver enzyme activity. In these studies, oral administration of treprostinil at doses up to 10 mg/kg did not affect pentobarbital (B6593769) metabolism, suggesting an absence of interaction with certain liver enzyme functions in this animal model. fda.gov

Additionally, research has been performed on the potential pharmacodynamic effects of treprostinil on a chemically damaged liver. In rats, pretreatment with a single oral dose of treprostinil (0.5 and 5 mg/kg) was found to reduce the severity of carbon tetrachloride-induced hepatotoxicity. fda.gov

Animal ModelFindingDoseImplication
RatNo effect on pentobarbital metabolism. fda.gov0.03 - 10 mg/kg (oral)Suggests a lack of interaction with certain liver enzyme functions. fda.gov
RatReduced severity of CCl4-induced hepatotoxicity. fda.gov0.5 and 5 mg/kg (oral)Indicates a potential hepatoprotective effect in this preclinical model. fda.gov

The routes of elimination for treprostinil and its metabolites have been defined in preclinical models through excretion balance studies. Following the administration of radiolabeled treprostinil ([14C]-treprostinil) in a single 8-hour subcutaneous infusion, the primary pathway for the elimination of drug-derived radioactivity was identified. fda.gov

The study found that urinary excretion was the main route of elimination, accounting for approximately 78% of the administered dose. fda.gov Fecal elimination represented a minor pathway, accounting for only about 12% of the total administered dose. fda.gov This demonstrates that in this preclinical model, the kidneys are the principal route for the excretion of treprostinil-related compounds.

Excretion PathwayPercentage of Administered Dose ExcretedStudy Details
Urinary Excretion~78%Data from a study using [14C]-treprostinil administered via subcutaneous infusion. fda.gov
Fecal Elimination~12%

Chemical Synthesis and Drug Discovery Research

Synthetic Methodologies for Treprostinil (B120252) Sodium

The chemical synthesis of Treprostinil sodium has evolved to create efficient, stereoselective, and scalable manufacturing processes. A common strategy in the synthesis of prostacyclin analogs like Treprostinil is the utilization of a pre-existing chiral core, such as the widely recognized (−)-Corey lactone diol. This intermediate establishes the critical stereochemistry of the cyclopentane (B165970) ring, which is fundamental to the molecule's biological activity.

One prominent synthetic route begins with the alkylation of a benzindene triol precursor, followed by hydrolysis to yield Treprostinil. researchgate.net The final step involves reacting the Treprostinil free acid with a sodium source, such as sodium hydroxide, in a suitable solvent system to form the sodium salt. thieme-connect.com Processes have been developed to facilitate the crystallization of Treprostinil sodium, which can be challenging due to its solubility characteristics. thieme-connect.com

Starting MaterialKey ReactionsOverall YieldNoteworthy Features
Benzindene triolAlkylation, Hydrolysis, Salt FormationNot specifiedFocuses on the final steps of conversion and purification. researchgate.net
(S)-epichlorhydrinClaisen rearrangement, Pauson–Khand reaction14%Utilizes continuous flow chemistry for key steps. nih.gov
Chiral intermediatesStereoselective alkyne addition, Wittig reactionNot specifiedAims to produce stereochemically pure Treprostinil. tandfonline.com

Structure-Activity Relationship (SAR) Studies of Treprostinil Analogs

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of Treprostinil and its analogs influences their biological activity. These studies guide the design of new molecules with improved therapeutic properties.

In contrast, another prostacyclin analog, iloprost (B1671730), shows high affinity for the EP1 receptor, which can cause vasoconstriction, potentially counteracting its desired effects. nih.gov The broader agonist profile of Treprostinil at vasodilatory receptors (IP, DP1, and EP2) may offer a distinct therapeutic advantage. nih.gov SAR studies in this area focus on modifying the side chains and core structure of Treprostinil to fine-tune its binding affinity for these receptors, with the goal of maximizing the desired vasodilatory and anti-proliferative effects while minimizing potential off-target activities. For instance, the anti-proliferative actions of Treprostinil in pulmonary arterial smooth muscle cells have been shown to be largely dependent on EP2 receptors, which are enhanced in patients with pulmonary arterial hypertension. ersnet.org

ReceptorTreprostinil Binding Affinity (Ki)Associated Effect
IP Receptor32 nM nih.govVasodilation, Anti-proliferation
DP1 Receptor4.4 nM nih.govVasodilation
EP2 Receptor3.6 nM nih.govVasodilation, Anti-proliferation nih.goversnet.org
EP1 ReceptorLow Affinity nih.govVasoconstriction

A key advantage of Treprostinil over the natural prostacyclin (epoprostenol) is its enhanced chemical stability and longer biological half-life, which is approximately 4 hours. nih.gov This improved pharmacokinetic profile allows for more practical administration methods. SAR studies aim to further optimize these properties.

Structural modifications can influence how the drug is absorbed, distributed, metabolized, and excreted (ADME). Treprostinil is primarily metabolized in the liver by the enzyme CYP2C8. malvernpanalytical.com Co-administration of drugs that inhibit or induce this enzyme can alter Treprostinil's plasma concentrations. ersnet.org Designing analogs that are less susceptible to metabolism by common enzyme pathways is one strategy to create a more predictable pharmacokinetic profile and reduce drug-drug interactions. Another approach is the development of prodrugs, which modify the Treprostinil molecule to control its release and extend its duration of action, as discussed in the following section.

Prodrug Development and Evaluation

Prodrugs are inactive or less active molecules that are converted into the active parent drug within the body. This strategy is employed to overcome limitations of the parent drug, such as a short half-life, poor bioavailability, or side effects related to high peak plasma concentrations.

Hexadecyl-Treprostinil (C16TR) is a prodrug of Treprostinil designed for sustained release, particularly for inhaled delivery. The design involves attaching a 16-carbon alkyl chain (hexadecyl) to the carboxylic acid group of Treprostinil via an ester bond. researchgate.net This modification significantly increases the molecule's lipophilicity (fat-solubility), allowing it to be incorporated into a lipid nanoparticle (LNP) carrier system. researchgate.netnih.gov

The rationale behind this design is that the LNP formulation can be delivered via inhalation, and the lipophilic prodrug will be retained in the lung tissue. tandfonline.com Over time, enzymes in the lung will slowly cleave the ester bond, releasing the active Treprostinil in a sustained manner. This approach aims to maintain therapeutic concentrations in the lungs for a prolonged period, potentially allowing for less frequent dosing (e.g., once or twice daily) compared to inhaled Treprostinil, which requires multiple daily administrations. nih.gov

Preclinical studies in animal models have supported this concept. In hypoxia-challenged rats, inhaled C16TR formulated in LNPs produced a sustained pulmonary vasodilation effect over 3 hours, whereas the effect of inhaled Treprostinil was lost by that time. nih.gov

Extensive characterization of C16TR has been performed both in vitro (in the lab) and in vivo (in living organisms) to confirm its mechanism of action as a prodrug.

In vitro studies have demonstrated that C16TR itself is biologically inactive. It shows no significant binding activity at the key prostanoid receptors (IP, DP1, EP2, EP4) where the parent drug Treprostinil is potent. researchgate.netnih.gov Furthermore, C16TR had no effect on platelet aggregation, a known activity of Treprostinil. nih.gov This confirms that the therapeutic effects seen after its administration are due to its conversion to Treprostinil.

Pharmacokinetic Advantages of Prodrug Formulations (e.g., Sustained Release, Plasma Levels)

The clinical application of treprostinil can be limited by its short biological half-life, which necessitates frequent administration or continuous infusion to maintain therapeutic plasma concentrations. nih.govoup.com To address this limitation, research has focused on the development of prodrug formulations designed to provide sustained release of treprostinil, thereby improving its pharmacokinetic profile. These formulations aim to maintain steady plasma levels, reduce dosing frequency, and potentially lower the peak plasma concentrations (Cmax) that can be associated with adverse effects. nih.govresearchgate.net

A significant area of investigation involves the creation of treprostinil ester prodrugs for inhalation. ersnet.org One such example is treprostinil palmitil (a hexadecyl ester prodrug of treprostinil), which is formulated as a dry powder for inhalation (TPIP) or as a lipid nanoparticle (LNP) suspension. researchgate.netnih.govnih.gov In the lungs, endogenous esterases slowly hydrolyze the prodrug to release the active treprostinil. nih.gov This mechanism provides a sustained release of treprostinil directly into the pulmonary vasculature over a prolonged period. researchgate.netnih.gov

Preclinical and clinical studies have demonstrated the pharmacokinetic advantages of these inhaled prodrugs. In animal models, inhaled treprostinil prodrugs formulated in lipid nanoparticles resulted in prolonged plasma levels of treprostinil and a significantly lower plasma Cmax compared to inhaled treprostinil solution. nih.govresearchgate.net For instance, a rat model study showed that nebulized treprostinil prodrugs led to plasma treprostinil Cmax values of 0.2 to 0.6 ng/mL, which is substantially lower than the 3.5 ng/mL Cmax observed with nebulized treprostinil. ersnet.org Furthermore, plasma concentrations of treprostinil from certain long-chain prodrugs remained detectable for up to 24 hours. ersnet.org

Phase 1 studies in healthy volunteers have corroborated these findings. A study comparing an 85 µg dose of treprostinil palmitil inhalation suspension (TPIS) with an equivalent 54 µg dose of inhaled treprostinil solution revealed significant pharmacokinetic differences. nih.gov The prodrug formulation produced an approximately tenfold lower maximum plasma concentration (Cmax) and a tenfold longer elimination half-life (t1/2). nih.gov The dry powder formulation (TPIP) also demonstrated a pharmacokinetic profile supportive of a once-daily dosing regimen, with a single dose elimination t1/2 of 8.67–11.6 hours, compared to the much shorter half-life of inhaled treprostinil sodium. researchgate.netnih.gov This sustained release profile is attributed to the gradual conversion of the prodrug to active treprostinil within the lungs. nih.gov

Another strategy to achieve sustained plasma levels is through oral extended-release formulations, such as treprostinil diolamine. nih.gov These tablets are designed using technologies like osmotic release to provide a controlled, slow release of the drug as it passes through the gastrointestinal tract. nih.gov This formulation results in peak plasma concentrations (Tmax) occurring between 4 and 6 hours after administration. fda.govdrugbank.com Chronic administration of these extended-release tablets provides sustained and dose-proportional treprostinil concentrations over a wide range of doses. nih.gov This approach offers a non-invasive alternative to infusion therapies while still aiming to provide more consistent plasma levels than immediate-release oral forms. nih.gov

The following table summarizes and compares key pharmacokinetic parameters of a standard inhaled treprostinil formulation with an inhaled treprostinil prodrug formulation.

Table 1: Comparison of Pharmacokinetic Parameters of Inhaled Treprostinil Sodium vs. Inhaled Treprostinil Palmitil

Parameter Inhaled Treprostinil Sodium (54 µg) Treprostinil Palmitil Inhalation Suspension (TPIS) (85 µg)
Maximum Plasma Concentration (Cmax) 958 pg/mL 89 pg/mL
Time to Maximum Concentration (Tmax) 0.12–0.25 hours 1.00–3.00 hours
Elimination Half-life (t1/2) ~0.5 hours ~5.7 hours
Area Under the Curve (AUC) 872 ng·h/mL 614 ng·h/mL

Data compiled from studies in healthy volunteers. nih.govdrugbank.comfda.gov

Advanced Formulation and Delivery System Research Preclinical Focus

Formulation Strategies for Enhanced Delivery

Advanced formulation strategies for treprostinil (B120252) sodium aim to achieve sustained drug release, improve bioavailability, and reduce the frequency of administration. Preclinical investigations have primarily explored lipid nanoparticles for pulmonary delivery and transdermal patch systems.

Development of Lipid Nanoparticle Formulations (e.g., for Inhalation)

Lipid nanoparticles (LNPs) have emerged as promising carriers for the pulmonary delivery of treprostinil, offering a pathway for sustained release directly to the lungs. Preclinical studies in 2018 investigated the encapsulation of treprostinil and its prodrug, treprostinil palmitil (TPD), within LNPs for nebulized inhalation delivery. These studies demonstrated that LNP encapsulation facilitates sustained drug release within the lungs and significantly reduces systemic exposure in rat in vivo experiments. wikipedia.org

For instance, a treprostinil prodrug (TPD) packaged into an LNP carrier demonstrated approximately a 10-fold lower plasma Cmax compared to an inhaled treprostinil solution, while still maintaining an extended vasodilatory effect. nih.govnih.govprobes-drugs.org This favorable pharmacokinetic profile is attributed to the gradual dissociation of TPD from the LNP, followed by its conversion to active treprostinil. nih.govnih.govprobes-drugs.org Such a mechanism can prevent a rapid surge of vasodilators in pulmonary tissue, potentially mitigating excessive vasodilation and associated local effects. wikipedia.org Furthermore, the sustained release characteristics observed with LNP formulations suggest the potential for reducing dosing frequency, possibly to a once or twice-daily regimen. wikipedia.orgnih.govnih.govprobes-drugs.org LNPs also contribute to enhanced drug retention times in the airways by aiding cellular uptake, penetrating pulmonary barriers, and overcoming clearance mechanisms, while also protecting the encapsulated drug from degradation. wikipedia.org

Table 1: Comparative Preclinical Pharmacokinetic Data of Inhaled Treprostinil Formulations

Formulation TypePreclinical ModelKey Pharmacokinetic FindingReference
TPD-LNPRat~10-fold lower plasma Cmax vs. inhaled TRE solution nih.govnih.govprobes-drugs.org
TPD-LNPRat, DogSustained drug release in lungs, reduced systemic exposure wikipedia.org

Transdermal Patch Development and Optimization

Transdermal patches represent a non-invasive delivery route for treprostinil, aiming to provide steady and continuous drug levels. Recent preclinical programs have successfully completed the development of treprostinil prodrug transdermal systems, such as Corsair Pharma's TRX-248 Transdermal System. nih.govcardiff.ac.uk This once-daily patch delivers an inactive prodrug that crosses the skin, enters the bloodstream, and rapidly converts to treprostinil in the liver. nih.govcardiff.ac.uk

Another preclinical investigation involved formulating an adhesive-type transdermal patch of treprostinil using a 3²-factorial design to optimize drug amount and enhancer concentration. guidetopharmacology.orguni.luguidetopharmacology.orgnih.gov

The in vitro drug release kinetics of optimized treprostinil transdermal patches have been thoroughly evaluated. Studies show a steady increase in treprostinil release over time, indicative of a controlled delivery system suitable for transdermal therapy. uni.lu The release mechanism typically follows Fickian diffusion, where the transport of drug molecules across the skin is influenced by the concentration gradient. guidetopharmacology.orguni.luguidetopharmacology.orgdrugbank.com

Table 2: In Vitro Treprostinil Release from Optimized Transdermal Patch

Time (hours)Cumulative Drug Release (%)Reference
2~32 uni.lu
4~48 uni.lu
6~58 uni.lu
12~81 uni.lu

Preclinical assessment of transdermal flux is critical for predicting in vivo performance. An optimized adhesive treprostinil patch demonstrated a transdermal delivery rate of approximately 23.26 µg/cm²/h. guidetopharmacology.orguni.luguidetopharmacology.org Comparative studies in rats indicated that transdermal treprostinil therapy resulted in higher absorption and a relative bioavailability of 237% when compared to oral administration. guidetopharmacology.orguni.luguidetopharmacology.org

Preclinical studies involving a proprietary prodrug transdermal formulation in minipigs successfully optimized the system to demonstrate steady and therapeutically meaningful blood levels of treprostinil, alongside acceptable skin tolerability. nih.govcardiff.ac.uk Furthermore, research into enhancing treprostinil permeation has explored techniques like iontophoresis. Cathodal iontophoresis of treprostinil (at 6.4 mM) in rats induced a significant and sustained increase in cutaneous blood flow, whereas passive transdermal diffusion of treprostinil alone showed only weak effects. ufsc.br

Thorough physicochemical characterization ensures the quality and performance of transdermal patches. For an optimized adhesive treprostinil patch, key characteristics include a high drug content, typically exceeding 95%, and a suitable surface morphology free from drug crystallization. guidetopharmacology.orguni.lunih.gov

Fourier-transform infrared (FTIR) analysis confirmed the compatibility of treprostinil with the excipients used in the patch formulation. guidetopharmacology.orguni.lu Differential scanning calorimetry (DSC) thermograms indicated that treprostinil exists in an amorphous state within the patch matrix. guidetopharmacology.orguni.lu The patches also exhibited desirable adhesive properties, ensuring adequate adhesion while allowing for painless removal. guidetopharmacology.orguni.lu Preclinical skin irritation studies conducted in rats further confirmed the safety profile of the developed transdermal systems. guidetopharmacology.orguni.lunih.gov The patches typically have a thickness ranging from 1300 to 1600 µm. uni.lu

Stability Research of Treprostinil Sodium Formulations

Stability is a critical factor in pharmaceutical development, ensuring the integrity and efficacy of the drug product over its shelf life. Treprostinil sodium is known to be chemically stable at room temperature and neutral pH. nih.govlabsolu.ca

Preclinical stability research has evaluated treprostinil sodium after dilution in common intravenous diluents, including sterile water for injection, 0.9% sodium chloride for injection, and 5% dextrose for injection. These studies demonstrated that treprostinil sodium solutions remained stable for 48 hours when stored in controlled ambulatory drug-delivery systems at 40°C and 75% relative humidity. nih.gov

Chemical analysis using validated stability-indicating high-performance liquid chromatographic (HPLC) assays showed that all assay results for treprostinil were within 90.0% to 110.0% of the prepared solutions across various concentrations (e.g., 0.004 mg/mL and 0.13 mg/mL in sterile water and 0.9% sodium chloride injections, and 0.02 mg/mL and 0.13 mg/mL in 5% dextrose injection). nih.gov The pH values of these solutions consistently remained within acceptable limits, ranging from 6.0 to 7.2. nih.gov Furthermore, visual inspection revealed no changes in physical appearance or the presence of any visible particulate matter, indicating good physical stability of the formulations under these conditions. nih.gov Preservative effectiveness was also assessed, confirming that the dilute treprostinil sodium solutions did not support microbial growth. nih.gov

Table 3: Preclinical Stability Profile of Diluted Treprostinil Sodium Solutions

DiluentConcentration (mg/mL)Storage Conditions (48h)Assay Results (% of Initial)pH RangePhysical AppearanceMicrobial GrowthReference
Sterile Water for Injection0.004, 0.1340°C, 75% RH90.0% - 110.0%6.0 - 7.2No changeNot supported nih.gov
0.9% Sodium Chloride0.004, 0.1340°C, 75% RH90.0% - 110.0%6.0 - 7.2No changeNot supported nih.gov
5% Dextrose Injection0.02, 0.1340°C, 75% RH90.0% - 110.0%6.0 - 7.2No changeNot supported nih.gov

Physical Stability Studies in Various Storage Conditions

Physical stability studies of Treprostinil sodium in various storage conditions assess its visual characteristics and pH levels to detect any degradation or changes that could affect its efficacy or safety. Research has evaluated the physical stability of Treprostinil sodium diluted in common intravenous infusion vehicles under specific environmental conditions.

Studies have shown that Treprostinil sodium solutions, when diluted to concentrations such as 0.004 mg/mL, 0.02 mg/mL, and 0.13 mg/mL in sterile water for injection, 0.9% sodium chloride injection, or 5% dextrose injection, maintained their physical integrity. Over a 48-hour period at 40 degrees Celsius and 75% relative humidity, these solutions consistently appeared clear and colorless, with no visible particulate matter observed. nih.govresearchgate.net Furthermore, the pH values for these solutions remained within an acceptable range of 6.0 to 7.2 throughout the stability study. nih.govresearchgate.net Similar findings were reported for Treprostinil diluted to 0.01 mg/mL in Remunity pump cassettes, which remained clear, colorless, and free of particulate matter for up to 76 hours at 40 degrees Celsius and 75% relative humidity, with pH levels sustained between 6.0 and 7.0.

Table 1: Physical Stability of Diluted Treprostinil Sodium Solutions

DiluentConcentration (mg/mL)Storage Conditions (Temperature/Humidity)Duration (hours)Physical AppearancepH RangeCitation
Sterile Water for Injection0.004, 0.1340°C / 75% RH48Clear, Colorless, No Particulate6.0-7.2 nih.govresearchgate.net
0.9% Sodium Chloride Injection0.004, 0.1340°C / 75% RH48Clear, Colorless, No Particulate6.0-7.2 nih.govresearchgate.net
5% Dextrose Injection0.02, 0.1340°C / 75% RH48Clear, Colorless, No Particulate6.0-7.2 nih.govresearchgate.net
Remunity Pump Cassettes (Sterile Water/0.9% NaCl)0.0140°C / 75% RH76Clear, Colorless, No Particulate6.0-7.0

Chemical Stability Assessments Using High-Performance Liquid Chromatography (HPLC)

Chemical stability is rigorously assessed using validated analytical methods, such as High-Performance Liquid Chromatography (HPLC), to quantify the active pharmaceutical ingredient and detect any degradation products.

For Treprostinil sodium, chemical stability was evaluated over a 48-hour period at 40 degrees Celsius and 75% relative humidity after dilution in sterile water for injection, 0.9% sodium chloride injection, and 5% dextrose injection. nih.govresearchgate.net A validated stability-indicating HPLC assay was employed for this assessment. nih.govresearchgate.net The assay results for Treprostinil were consistently found to be within 90.0% to 110.0% of the initial prepared solutions across various concentrations (0.004 mg/mL and 0.13 mg/mL in sterile water and 0.9% sodium chloride injections; 0.02 mg/mL and 0.13 mg/mL in 5% dextrose injection). nih.govresearchgate.net Similarly, Treprostinil diluted to 0.01 mg/mL in Remunity pump cassettes showed minimal variation, with all assays remaining within 90.0%-110.0% of the label claim concentration values over a 76-hour period under elevated temperature and humidity.

Table 2: Chemical Stability of Diluted Treprostinil Sodium Solutions by HPLC

DiluentConcentration (mg/mL)Storage Conditions (Temperature/Humidity)Duration (hours)HPLC Assay Results (% of Initial)Citation
Sterile Water for Injection0.004, 0.1340°C / 75% RH4890.0-110.0% nih.govresearchgate.net
0.9% Sodium Chloride Injection0.004, 0.1340°C / 75% RH4890.0-110.0% nih.govresearchgate.net
5% Dextrose Injection0.02, 0.1340°C / 75% RH4890.0-110.0% nih.govresearchgate.net
Remunity Pump Cassettes (Sterile Water/0.9% NaCl)0.0140°C / 75% RH7690.0-110.0%

Stability in Diluted Solutions and Delivery Devices (e.g., Pump Cassettes)

The stability of Treprostinil sodium in diluted solutions and within delivery devices like pump cassettes is critical for ensuring consistent and safe administration, particularly for continuous infusion therapies.

Studies have demonstrated that Treprostinil sodium solutions, when stored in controlled ambulatory drug-delivery systems (pump cassettes), maintained stability for 48 hours at 40 degrees Celsius and 75% relative humidity. This stability was observed for concentrations of 0.13 mg/mL in sterile water for injection, 0.9% sodium chloride for injection, and 5% dextrose for injection. nih.govresearchgate.net Lower concentrations, such as 0.004 mg/mL in sterile water and 0.9% sodium chloride for injection, and 0.02 mg/mL in 5% dextrose injection, also exhibited stability under the same conditions. nih.govresearchgate.net

An important aspect of stability in delivery devices is the effectiveness of preservatives and the absence of microbial growth. Research confirmed that none of the dilute Treprostinil sodium solutions supported microbial growth in the cassette reservoirs for the organisms tested. nih.govresearchgate.net However, it was noted that approximately 70% of metacresol, a preservative, was removed from the dilute Treprostinil sodium solutions before reaching the terminal end of the tubing in the delivery system. nih.govresearchgate.net Despite this, the solutions remained microbiologically stable within the cassette. nih.govresearchgate.net More recent research specifically on Remunity pump cassettes showed that Treprostinil diluted to 0.01 mg/mL was stable for up to 76 hours at elevated temperature and humidity within these devices.

Research on Implantable Drug Delivery Systems

Implantable drug delivery systems (IDDS) represent an advanced approach for the continuous administration of medications like Treprostinil sodium. While these systems are utilized in clinical settings, detailed preclinical research findings specifically evaluating their continuous delivery performance and catheter patency in preclinical models for Treprostinil sodium are not extensively detailed in the provided search results. The available information primarily discusses the clinical application and management of these systems.

Evaluation of Continuous and Consistent Delivery Performance

While implantable systems for Treprostinil are designed for continuous delivery, specific preclinical studies focusing on the evaluation of their continuous and consistent delivery performance (e.g., flow rate accuracy, long-term drug integrity within the pump mechanism, or effects of pump mechanics on drug stability) in preclinical models were not identified in the conducted searches. Clinical observations related to the implanted system for Treprostinil (IST) indicate that when saline is introduced into the reservoir, a predictable dilution of the drug occurs due to mixing within the pump tubing and catheter, leading to a decrease in the delivered dose over time. This highlights the importance of maintaining the integrity of the drug solution within the system for consistent delivery.

Assessment of Catheter Patency in Preclinical Models

Research specifically detailing the assessment of catheter patency for Treprostinil implantable systems in preclinical models (e.g., animal studies evaluating long-term patency, occlusion rates, or biocompatibility effects on the catheter) was not found in the provided search results. The literature primarily discusses the management of the implanted pump and catheter system in clinical contexts, such as around lung transplantation.

Analytical Methodologies for Treprostinil Sodium Research

Development and Validation of High-Performance Liquid Chromatography (HPLC) Assays

HPLC is a cornerstone technique for the analysis of Treprostinil (B120252) sodium due to its high resolution, sensitivity, and specificity. Various methods have been developed and validated according to International Council for Harmonisation (ICH) guidelines to ensure reliable and accurate measurements.

Quantitative Estimation of Treprostinil in Biological and Formulation Samples

The quantification of treprostinil is critical both for pharmaceutical manufacturing and for pharmacokinetic studies. In formulation analysis, HPLC methods are used for routine quality control of dosage forms such as injections and transdermal patches. For instance, a reverse-phase (RP-HPLC) method was developed to estimate treprostinil in an injection formulation. nih.gov This method utilized a C18 column and a mobile phase composed of a phosphate (B84403) buffer and a diluent, with detection at 276.0 nm. nih.gov The method demonstrated linearity in the concentration range of 5 to 30 ppm, with high accuracy (mean recoveries between 99.34% and 99.70%). nih.gov

Similarly, HPLC methods have been established for quantifying treprostinil in transdermal patch formulations. researchgate.net One such method used a C18 column with a mobile phase of acetonitrile (B52724) and water (pH adjusted to 4), achieving a retention time of 11.2 minutes. researchgate.netneu.edu The assay was validated for drug content analysis in the patches, ensuring the correct amount of API is present in the final product. researchgate.netneu.edu

For the analysis of treprostinil in biological samples, which is essential for understanding its behavior in the body, more sensitive techniques like liquid chromatography with tandem mass spectrometry (LC-MS/MS) are often required. A validated LC-MS/MS method was developed for measuring treprostinil concentrations in rat and human serum and plasma. conicet.gov.ar This method employed protein precipitation for sample preparation and achieved a linear assay range of 0.25–75.0 ng/mL, with a short run time of 4 minutes. conicet.gov.ar The high sensitivity and specificity of this method make it suitable for clinical and preclinical pharmacokinetic studies. conicet.gov.ar

Table 1: Examples of HPLC and LC-MS/MS Methods for Treprostinil Quantification

Analytical Method Sample Type Column Mobile Phase Detection Key Findings Reference
RP-HPLC Injection Formulation Agilent Express C18 (15 cm x 4.6 mm, 5 µm) 0.01N KH₂PO₄ buffer and diluent (36.35:63.35 v/v) PDA at 276.0 nm Linearity: 5-30 ppm; Accuracy: 99.34-99.70%; Retention Time: 2.579 min nih.gov
RP-HPLC Bulk and Dosage Form Phenomenex C18 (250mm×4.6mm, 5µm) Methanol, Acetonitrile, and water (35:35:30 v/v) UV Retention Time: 3.064 min researchgate.net
RP-HPLC Bulk Form Phenomenex Luna C18 (250 X 4.6mm, 5μm) Methanol: 0.1% Ortho phosphoric acid (20:80 V/V) UV at 223nm Linearity: 10-60μg/ml; LOD: 0.691μg/ml; LOQ: 2.093μg/ml google.com
RP-HPLC Transdermal Patch Kromasil C18 (4.6 × 250 mm, 5 μm) Acetonitrile and water (40:60 v/v), pH 4 UV at 220 nm Linearity: 20–1000 ng/mL; Retention Time: 11.2 min researchgate.net
LC-MS/MS Rat/Human Serum & Plasma - Gradient method Tandem Mass Spectrometry Linearity: 0.25-75.0 ng/mL; Accuracy: 92.97-107.87%; Run Time: 4 min conicet.gov.ar

Stability-Indicating HPLC Methodologies

Stability-indicating methods are crucial for determining that the analytical method can accurately measure the active ingredient without interference from degradation products, impurities, or excipients. These methods are developed by subjecting the drug to forced degradation under various stress conditions, including acid, base, oxidation, heat, and light. nih.govgoogle.com

One study developed a stability-indicating RP-HPLC method where treprostinil was exposed to 2N hydrochloric acid, 2N sodium hydroxide, and 20% hydrogen peroxide. nih.gov The drug and its degradation products were successfully separated, with the main treprostinil peak eluting at 2.579 minutes. nih.gov The peak purity values confirmed the homogeneity of the treprostinil peak under all stress conditions, validating the method's stability-indicating nature. nih.govcaymanchem.com

Another study detailed forced degradation under alkali, acidic, oxidative, and thermal conditions. researchgate.net The results showed varying degrees of degradation, with the highest degradation (6.18%) observed under oxidative stress. researchgate.net A separate validated, stability-indicating HPLC method identified two specific degradation products, benzindenetriol and methoxybenzindenediol, which eluted at retention times that did not interfere with the parent treprostinil peak. google.com The development of such methods is a regulatory requirement and ensures that the stability of the drug product can be monitored throughout its shelf life. researchgate.netdergipark.org.tr

Table 2: Summary of Forced Degradation Studies for Treprostinil

Stress Condition Reagents and Conditions % Degradation Reference
Acid Degradation 1 mL stock solution + 1 mL 2N HCl, heated at 60°C for 30 min Not specified in source, but degradation observed nih.gov
Base Degradation 1 mL stock solution + 1 mL 2N NaOH, heated at 60°C for 30 min Not specified in source, but degradation observed nih.gov
Oxidation 1 mL stock solution + 1 mL 20% H₂O₂, heated at 60°C for 30 min Not specified in source, but degradation observed nih.gov
Neutral Degradation Heated in water at 60°C for 6 hours Not specified in source, but degradation observed nih.gov
Alkali Degradation Intact tablets in alkaline media 2.05% researchgate.net
Acidic Degradation Intact tablets in acidic media 2.77% researchgate.net
Oxidative Degradation Intact tablets in oxidant media 6.18% researchgate.net
Thermal Degradation Intact tablets under thermal conditions 3.02% researchgate.net

Spectroscopic and Thermal Characterization Techniques in Formulation Research

Beyond chromatography, spectroscopic and thermal analysis techniques play a vital role in the preformulation and formulation stages of drug development. These methods provide insights into drug-excipient compatibility and the solid-state properties of Treprostinil sodium, which can significantly influence the stability, manufacturability, and performance of the final product.

Fourier-Transform Infrared (FTIR) Spectroscopy for Drug-Excipient Compatibility

FTIR spectroscopy is a rapid and non-destructive technique used to identify functional groups and to detect potential chemical interactions between a drug and the excipients used in its formulation. conicet.gov.ar The principle of an FTIR compatibility study is to compare the spectra of the pure drug, the pure excipients, and their physical mixtures. dergipark.org.tr The appearance of new peaks, or the disappearance or significant shifting of existing peaks in the mixture's spectrum compared to the individual components, can indicate a chemical interaction. conicet.gov.ar

In the development of a treprostinil transdermal patch, FTIR was employed to ensure the compatibility of the drug with the formulation's adhesive and other components. nih.govresearchgate.net The spectra of pure treprostinil, a blank patch (without the drug), and the final drug-loaded patch were recorded. nih.gov The analysis confirmed that the characteristic peaks of treprostinil were retained in the optimized patch, indicating the absence of significant chemical interactions between the drug and the excipients. nih.govresearchgate.net This compatibility is crucial for maintaining the drug's chemical integrity and therapeutic efficacy. nih.govresearchgate.net

Table 3: Characteristic FTIR Absorption Peaks of Treprostinil

Functional Group Corresponding Wave Numbers (cm⁻¹)
O-H (intermolecular bonded) 3463
C-H (CH₂ stretching alkane) 2734
C=O (stretching - vinyl phenyl ester) 1739

Data derived from a study on treprostinil transdermal patches. nih.gov

Differential Scanning Calorimetry (DSC) for Solid-State Properties

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in heat flow required to increase the temperature of a sample and a reference. It is widely used to investigate the solid-state properties of pharmaceuticals, such as melting point, crystallinity, and polymorphism. nih.govgoogle.com

DSC analysis of pure, anhydrous crystalline treprostinil shows a distinct endothermic peak corresponding to its melting point. In one study, this peak was observed at 124.9°C. nih.gov The presence and characteristics of this peak are vital for identifying the crystalline form of the drug. Different crystalline forms (polymorphs) or solvates (like monohydrates) of treprostinil will exhibit different thermal profiles. google.comgoogle.com For example, research has identified multiple anhydrous crystal forms of treprostinil (Forms A, B, and C) which show different DSC thermograms, often with multiple endothermic peaks, whereas a more stable Form I exhibits a single major peak around 124±5°C. google.com

In formulation research, DSC is also used to determine the physical state of the drug within the final dosage form. During the development of a treprostinil transdermal patch, DSC thermograms of the pure drug, the blank patch, and the final drug-loaded patch were compared. nih.gov While the pure drug showed its characteristic melting endotherm at 124.9°C, this peak was absent in the thermogram of the optimized patch. nih.govresearchgate.net This finding indicates that the treprostinil was not present in its crystalline form but was likely molecularly dispersed or in an amorphous state within the adhesive matrix of the patch. nih.govresearchgate.net This information is critical, as the physical state of the drug can significantly impact its release characteristics and bioavailability. nih.gov

Preclinical Toxicology and Safety Pharmacology Studies

Genetic Toxicology Assessments

Genetic toxicology studies, both in vitro and in vivo, have been conducted to evaluate the potential of treprostinil (B120252) sodium to induce gene mutations or chromosomal aberrations. These studies consistently showed no evidence of mutagenic or clastogenic effects. hpra.iefda.govrxlist.comtyvaso.comfda.govhres.cawikidoc.orgfda.govdrugbank.comtyvaso.com

In vitro mutagenicity assessments, including the mouse lymphoma L5178Y cell assay, were performed to determine treprostinil's ability to induce forward mutations at the thymidine (B127349) kinase locus. Treprostinil was tested at various concentrations, up to the limit of toxicity, both in the presence and absence of metabolic activation (S9 mix). No substantial increases in mutation frequency were observed under these conditions, indicating that treprostinil is not a mutagen in this assay. fda.govhres.ca

Table 1: Summary of In Vitro Mutagenicity Study (Mouse Lymphoma L5178Y Cell Assay)

Assay TypeCell LineConcentrations Tested (µg/mL)Metabolic Activation (S9 mix)OutcomeCitation
Mouse Lymphoma Forward MutationMouse Lymphoma L5178YUp to 300 and 400With and withoutNegative (no substantial increase in mutation frequency) fda.govhres.ca

In vivo clastogenicity studies further supported the lack of genotoxic potential for treprostinil sodium. A rat micronucleus assay was conducted, and treprostinil did not induce an increased incidence of micronucleated polychromatic erythrocytes, confirming its non-clastogenic nature in vivo. rxlist.comhres.ca

Reproductive and Developmental Toxicity Studies in Animal Models

Reproductive and developmental toxicity studies were conducted in various animal models to assess the effects of treprostinil sodium on fertility, mating performance, and embryo-fetal development.

Studies in male and female rats involving continuous subcutaneous infusions of treprostinil sodium demonstrated no adverse effects on fertility or mating performance. Male rats were dosed from 10 weeks prior to mating and throughout the 2-week mating period, while females were dosed from 2 weeks prior to mating until gestational day 6. Infusion rates were as high as 450 ng treprostinil/kg/min, which is approximately 59 times the recommended starting human subcutaneous infusion rate (1.25 ng/kg/min) and about 8 times the average rate (9.3 ng/kg/min) achieved in clinical trials. fda.govrxlist.comtyvaso.comfda.govwikidoc.orgfda.govdrugbank.comtyvaso.comdrugs.commedline.comfda.gov

Table 2: Fertility and Mating Performance Study in Rats

SpeciesRoute of AdministrationInfusion Rate (ng/kg/min)Duration of Dosing (Males)Duration of Dosing (Females)Observed Effects on Fertility/Mating PerformanceRelative Human Exposure (approx.)Citation
RatContinuous SubcutaneousUp to 45010 weeks prior to mating and through 2-week mating period2 weeks prior to mating until gestational day 6No adverse effects59x starting human rate, 8x average clinical rate fda.govrxlist.comtyvaso.comfda.govwikidoc.orgfda.govdrugbank.comtyvaso.comdrugs.commedline.comfda.gov

Embryo-fetal development studies were conducted in pregnant rats and rabbits.

In pregnant rats, continuous subcutaneous infusions of treprostinil during organogenesis and late gestational development, at rates up to 900 ng treprostinil/kg/min, showed no evidence of harm to the fetus. This exposure level is approximately 117 times the recommended starting human subcutaneous infusion rate and about 16 times the average rate achieved in clinical trials. fda.govdrugs.commedline.com Oral administration of treprostinil diolamine (a formulation of treprostinil) at the highest tested dose of 20 mg/kg/day in pregnant rats also showed no evidence of harm to the fetus, representing about 123 to 154 times the human Cmax and 48 to 1479 times the human AUC based on average subcutaneous or single inhaled clinical doses, respectively. rxlist.comtyvaso.comdrugs.comfda.govfffenterprises.com

In pregnant rabbits, continuous subcutaneous infusions of treprostinil during organogenesis resulted in an increased incidence of fetal skeletal variations (e.g., bilateral full rib or right rudimentary rib on lumbar 1) at an infusion rate of 150 ng treprostinil/kg/min. These effects were associated with maternal toxicity, including reductions in body weight and food consumption. This infusion rate is approximately 41 times the starting human subcutaneous infusion rate and 5 times the average rate used in clinical trials. fda.govrxlist.comfda.govhres.cawikidoc.orgdrugs.com Oral administration of treprostinil diolamine in rabbits also showed external fetal and soft tissue malformations and skeletal malformations at doses where maternal toxicity was observed. The no-observed-adverse-effect level (NOAEL) for teratogenicity in rabbits was 0.5 mg/kg/day, which represents about 5 to 9 times the human Cmax and 5 to 145 times the human AUC based on average subcutaneous or single inhaled clinical doses, respectively. rxlist.comtyvaso.comdrugs.commedline.comfda.govfffenterprises.com

Table 3: Embryo-Fetal Development Studies

SpeciesRoute of AdministrationInfusion/Dose Rate (ng/kg/min or mg/kg/day)Observed Effects (Fetal)Associated Maternal ToxicityRelative Human Exposure (approx.)Citation
RatContinuous SubcutaneousUp to 900 ng/kg/minNo evidence of harmNot specified117x starting human rate, 16x average clinical rate fda.govdrugs.commedline.com
RatOral (diolamine)Up to 20 mg/kg/dayNo evidence of harmNot specified123-154x Cmax, 48-1479x AUC rxlist.comtyvaso.comdrugs.comfda.govfffenterprises.com
RabbitContinuous Subcutaneous150 ng/kg/minIncreased fetal skeletal variationsReduction in body weight and food consumption41x starting human rate, 5x average clinical rate fda.govrxlist.comfda.govhres.cawikidoc.orgdrugs.com
RabbitOral (diolamine)≥ 1.5 mg/kg/day (malformations), 0.5 mg/kg/day (NOAEL)External fetal and soft tissue malformations, skeletal malformationsDecreased body weight and food consumption, increased abortion/deaths7-9x Cmax, 5-145x AUC (at NOAEL) rxlist.comtyvaso.comdrugs.commedline.comfda.govfffenterprises.com

Cardiovascular Safety Pharmacology in Preclinical Species

Cardiovascular safety pharmacology studies in preclinical species have investigated the effects of treprostinil sodium on various cardiac parameters. Treprostinil is a direct vasodilator of pulmonary and systemic arterial vascular beds and an inhibitor of platelet aggregation. hpra.iedrugbank.comfda.govmedchemexpress.com

In conscious dogs, single intravenous bolus injections of treprostinil sodium at 0.1 mg/kg and 0.3 mg/kg demonstrated effects on blood pressure and heart rate. A significant decrease in systolic and diastolic blood pressure and mean blood pressure, along with a significant increase in heart rate, were observed. At 0.3 mg/kg, a significant prolongation in QTc values was noted 2 hours after administration. The Cmax achieved at 0.3 mg/kg (116.1 ng/ml) was approximately 30-fold higher than the Cmax (3.6 ng/ml) observed in clinical studies. Treprostinil at 0.03 mg/kg had no effect on blood pressure, heart rate, or QTc interval. fda.gov

In vitro studies evaluating the effects of treprostinil on cardiac conduction and repolarization found minimal inhibition (3.3%) of the hERG channel at a concentration of 298 µM. fda.gov Furthermore, treprostinil did not prolong action potential duration in isolated rabbit Purkinje fibers at concentrations up to 300 µM (117,156 ng/ml). fda.gov

Table 4: Cardiovascular Safety Pharmacology Findings in Conscious Dogs

SpeciesRoute of AdministrationDose (mg/kg)Observed Cardiovascular EffectsCmax at High Dose (ng/ml)Relative Human Cmax (approx.)Citation
DogIntravenous Bolus0.1, 0.3Decreased blood pressure, increased heart rate, QTc prolongation (at 0.3 mg/kg)116.130x fda.gov

Future Directions in Treprostinil Sodium Academic Research

Exploration of Novel Receptor Interactions and Downstream Pathways

While the therapeutic effects of treprostinil (B120252) are primarily attributed to its agonistic activity on prostacyclin (IP), prostaglandin (B15479496) E2 (EP2), and prostaglandin D2 (DP1) receptors, which leads to increased cyclic adenosine (B11128) monophosphate (cAMP) and subsequent vasodilation, recent research is uncovering a more complex pharmacological profile. drugbank.comnih.gov Future academic inquiry is focused on elucidating these non-canonical interactions and their downstream consequences.

A significant area of investigation involves interactions with receptors beyond the traditional prostanoid family. Studies have suggested that treprostinil may also act as an agonist for the peroxisome proliferator-activated receptor delta (PPAR-δ), a nuclear receptor involved in metabolic regulation and inflammation. drugbank.com Furthermore, compelling preclinical evidence has identified treprostinil as a potent antagonist of TREK-1 and TREK-2 potassium channels. frontiersin.org This interaction is independent of its prostanoid receptor activity and may contribute to some of the compound's side effects, such as infusion site pain. frontiersin.org

Future research will likely aim to:

Characterize the binding affinities and activation potentials of treprostinil for these novel targets in various cell types.

Map the downstream signaling cascades initiated by these interactions, moving beyond the well-understood cAMP pathway to explore pathways involving protein kinase C, intracellular calcium mobilization, and gene transcription.

Investigate how these alternative pathways contribute to both the therapeutic effects (e.g., anti-proliferative, anti-fibrotic actions) and the adverse effect profile of the drug. researchgate.netnih.gov

Table 1: Known and Investigational Receptor Targets for Treprostinil Sodium
Receptor TargetInteraction TypePrimary Downstream Effect/PathwayPotential Therapeutic Relevance
Prostacyclin (IP) ReceptorAgonist↑ cAMP, Vasodilation, Platelet InhibitionPulmonary Arterial Hypertension (PAH)
Prostaglandin E2 (EP2) ReceptorAgonist↑ cAMP, Vasodilation, Anti-inflammatoryPAH, Inflammation
Prostaglandin D2 (DP1) ReceptorAgonist↑ cAMP, VasodilationPAH
PPAR-δAgonistModulation of Gene TranscriptionMetabolic and Inflammatory Conditions
TREK-1/TREK-2 ChannelsAntagonistInhibition of K+ Efflux, Neuronal ExcitabilityPotential Contributor to Side Effects (e.g., Pain)

Development of Advanced Pharmacokinetic and Pharmacodynamic Models

To refine therapeutic strategies and predict clinical outcomes more accurately, researchers are developing sophisticated computational models of treprostinil's behavior in the body. These models move beyond traditional compartmental analysis to simulate the drug's journey and effects with greater biological fidelity.

Physiologically Based Pharmacokinetic (PBPK) modeling represents a major step forward. nih.gov These models incorporate data on treprostinil's absorption, distribution, metabolism, and excretion (ADME) with physiological data from different populations. By integrating enzyme kinetics, particularly for the metabolizing enzymes CYP2C8 and CYP2C9, PBPK models can predict treprostinil plasma concentrations in virtual patient populations, including those with hepatic impairment. drugbank.comnih.gov This allows for the simulation of various clinical scenarios without exposing patients to risk. nih.gov

Quantitative Systems Pharmacology (QSP) models offer an even more integrated approach by linking pharmacokinetics to disease pathophysiology. nih.gov For treprostinil in pulmonary arterial hypertension, QSP models can simulate how the drug's concentration influences complex biological networks, predicting changes in key clinical endpoints like pulmonary vascular resistance (PVR) and six-minute walk distance (6MWD). nih.gov These models can help identify which virtual patients might benefit most from therapy based on biomarkers like endothelin-1 (B181129) (ET-1) or endogenous prostacyclin (PGI₂) production rates. nih.gov

Table 2: Comparison of Advanced Modeling Approaches for Treprostinil Research
Model TypePrimary FocusKey InputsPrimary Output/Application
Physiologically Based Pharmacokinetic (PBPK)Drug DispositionDrug ADME properties, enzyme kinetics, patient physiology (e.g., organ blood flow)Predicting plasma concentrations in diverse populations (e.g., hepatic impairment)
Quantitative Systems Pharmacology (QSP)Drug Effect on DiseasePK data, disease pathophysiology networks, biomarker dataSimulating clinical trial outcomes and predicting response based on patient characteristics

Innovations in Drug Delivery Technologies for Sustained and Targeted Release

A significant thrust of future treprostinil research is the development of novel drug delivery systems designed to improve efficacy, reduce side effects, and enhance patient convenience. The focus is on creating formulations that can provide sustained release over extended periods and target the drug to specific tissues, primarily the pulmonary vasculature. researchgate.net

Nanoparticle-based systems are at the forefront of this research. researchgate.net One promising approach involves the use of Glucuronic acid (GlcA)-modified liposomes . These liposomes are designed to target the glucose transporter-1 (GLUT-1), which is overexpressed on pulmonary artery smooth muscle cells in PAH. This targeted delivery aims to increase the local concentration of treprostinil in the lungs, enhancing its therapeutic effect on pulmonary arterial remodeling while minimizing systemic side effects. researchgate.net

Another area of innovation is the development of liposomal inhalation aerosols . Formulations such as treprostinil palmitil liposomal aerosols have shown the potential for extended pharmacokinetic profiles, with sustained activity for over 12 hours in preclinical models. researchgate.net This could pave the way for once-daily inhaled formulations, representing a significant improvement over existing inhaled therapies that require multiple daily administrations. researchgate.netmedscape.com Further research into biocompatible polymer gels and other depot-forming technologies may also yield injectable formulations capable of releasing the drug over weeks or months. sustainedtherapeutics.com

Table 3: Emerging Drug Delivery Technologies for Treprostinil Sodium
TechnologyMechanismPrimary AdvantageResearch Status
GlcA-Modified LiposomesTargets GLUT-1 on pulmonary artery smooth muscle cellsIncreased pulmonary-specific accumulation; reduced systemic exposurePreclinical
Treprostinil Palmitil Liposomal AerosolSustained release formulation for inhalationExtended pharmacokinetic profile (>12h) enabling potential for once-daily dosingPreclinical
Injectable Polymer GelsForms a subcutaneous depot for slow drug elutionSustained release over days to months, reducing administration frequencyInvestigational

Comparative Preclinical Studies with Other Prostanoid Analogs

While numerous clinical trials and meta-analyses have compared the efficacy of different prostacyclin analogs (e.g., epoprostenol, iloprost (B1671730), beraprost), future preclinical research is needed to dissect the fundamental mechanistic differences between these compounds. nih.govnih.gov Such studies are critical for understanding why one analog may be more effective than another in specific cellular contexts and for guiding the development of next-generation therapies.

Future preclinical comparative studies are expected to focus on:

Differential Receptor Binding and Signaling: Precisely quantifying the binding affinities and activation kinetics of treprostinil versus other analogs at the full range of prostanoid receptors (IP, EP, DP). This will help create a more nuanced understanding of their signaling "fingerprints."

Anti-proliferative and Anti-remodeling Effects: Directly comparing the ability of different prostanoid analogs to inhibit the proliferation and migration of pulmonary artery smooth muscle cells and fibroblasts in vitro. nih.gov These studies can elucidate which compounds have the most potent disease-modifying effects beyond simple vasodilation.

Head-to-Head Comparisons in Animal Models: Utilizing standardized animal models of pulmonary hypertension to compare the long-term effects of different analogs on hemodynamics, right ventricular hypertrophy, and pulmonary vascular remodeling.

Table 4: Prostanoid Analogs and Potential Preclinical Comparative Endpoints
Prostanoid AnalogChemical ClassSuggested Preclinical Endpoints for Comparison
TreprostinilTricyclic Benzindene AnalogReceptor binding affinity (IP, EP, DP); cAMP generation potency; Inhibition of smooth muscle cell proliferation; Effects on right ventricular hypertrophy in vivo
EpoprostenolSynthetic Prostacyclin (PGI₂)
IloprostCarbacyclin (B161070) Analog
BeraprostOral Prostacyclin Analog

Investigation of Treprostinil Sodium in Emerging Preclinical Disease Models

The recognized vasodilatory, anti-platelet, and anti-proliferative properties of treprostinil have spurred academic research into its potential utility in diseases beyond its primary indication of pulmonary arterial hypertension. fda.gov This expansion into new therapeutic areas is being driven by investigations in a variety of emerging preclinical disease models.

A key area of interest is fibrotic lung diseases , such as idiopathic pulmonary fibrosis (IPF). Emerging preclinical data suggest that treprostinil possesses anti-fibrotic properties. nih.gov Research in animal models of lung fibrosis is crucial to understanding the mechanisms behind these effects, which are being validated in clinical studies. hcplive.com

Another promising application is in the mitigation of ischemia-reperfusion injury (IRI) , a form of tissue damage that occurs when blood supply returns to tissue after a period of ischemia or lack of oxygen. nih.gov Treprostinil is being investigated in preclinical models of organ transplantation to determine if its vasodilatory and cytoprotective effects can reduce IRI and improve graft survival. nih.gov

Furthermore, research continues in models of peripheral vascular disease (PVD) and critical limb ischemia (CLI) , conditions characterized by reduced blood flow to the limbs. nih.gov Preclinical studies in these areas aim to confirm whether treprostinil can improve microvascular perfusion and prevent tissue necrosis. Investigations in models of chronic thromboembolic pulmonary hypertension (CTEPH) are also ongoing. nih.gov

Table 5: Treprostinil Sodium in Emerging Preclinical Applications
Emerging Disease ModelTherapeutic RationaleKey Investigational Outcome
Idiopathic Pulmonary Fibrosis (IPF)Potential anti-fibrotic and anti-proliferative effectsReduction of collagen deposition; Improvement in lung function metrics
Ischemia-Reperfusion Injury (IRI)Vasodilation and cytoprotective effects to improve organ perfusionImproved organ function and survival post-transplantation
Peripheral Vascular Disease (PVD) / Critical Limb Ischemia (CLI)Improved microvascular blood flow and inhibition of platelet aggregationPrevention of tissue necrosis; Improved limb perfusion
Chronic Thromboembolic Pulmonary Hypertension (CTEPH)Vasodilation of non-obstructed pulmonary vesselsReduction in pulmonary vascular resistance; Improved hemodynamics

Q & A

Q. What experimental methodologies are recommended for characterizing Treprostinil sodium's receptor selectivity and agonist activity?

Methodological Answer: To profile receptor selectivity, use competitive radioligand binding assays or functional cell-based assays (e.g., cAMP accumulation for IP/DP1/EP2 receptors). Validate agonist potency via EC50 calculations in dose-response experiments. For example, Treprostinil sodium exhibits EC50 values of 0.6 nM (DP1), 1.9 nM (IP), and 6.2 nM (EP2) in cell-free systems . Cross-validate results using receptor-specific antagonists to confirm target engagement. Include negative controls (e.g., untransfected cells) to rule out nonspecific binding .

Q. How should researchers design pharmacokinetic (PK) studies for Treprostinil sodium across administration routes (e.g., inhaled vs. subcutaneous)?

Methodological Answer: Use a crossover design in healthy volunteers or animal models to compare bioavailability parameters (Cmax, Tmax, AUC) between routes. For inhaled administration, ensure dose standardization (e.g., 54 µg via nine breaths) and monitor plasma concentrations via LC-MS/MS . For continuous infusion (subcutaneous/intravenous), apply noncompartmental analysis to estimate elimination half-life (~4.4–4.6 hours) and dose proportionality. Address intersubject variability by excluding outliers with anomalous plasma levels (e.g., due to assay interference) .

Q. What criteria distinguish robust in vitro models from in vivo models for studying Treprostinil sodium's vasodilatory effects?

Methodological Answer: In vitro models (e.g., human pulmonary artery smooth muscle cells) should measure cAMP elevation or calcium flux to confirm mechanistic pathways. In vivo models (e.g., rodent pulmonary hypertension) must assess hemodynamic endpoints (e.g., right ventricular pressure) and correlate with histological changes. Prioritize species with prostacyclin receptor homology to humans. For translational relevance, validate findings across both models and reconcile discrepancies (e.g., efficacy in vitro vs. limited bioavailability in vivo) .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacokinetic data, such as nonlinear dose-response relationships or outlier plasma concentrations?

Methodological Answer: Conduct spiking experiments to identify assay interference (e.g., matrix effects in plasma). Use power model analysis to assess dose proportionality, excluding outliers via predefined statistical criteria (e.g., >3 SD from mean). For example, a subset analysis of subcutaneous infusion data revealed a dose-proportional R² of 0.796 after excluding two subjects with implausibly low plasma levels . Apply sensitivity analyses to quantify the impact of outliers on AUC/Cmax estimates.

Q. What strategies optimize Treprostinil sodium's receptor selectivity while minimizing off-target effects (e.g., VEGFR2 or RET kinase activity)?

Methodological Answer: Employ kinase profiling assays to identify off-target interactions (e.g., Treprostinil’s RET inhibition at 13 nM ). Use structural analogs or site-directed mutagenesis to modify regions responsible for nonselective binding. For in vivo studies, correlate off-target activity (e.g., VEGFR2 inhibition at 1 nM) with adverse events (e.g., angiogenesis modulation) and adjust dosing thresholds accordingly .

Q. How can route-specific formulations (e.g., oral sustained-release vs. inhaled) be systematically compared for efficacy in pulmonary arterial hypertension (PAH)?

Methodological Answer: Design a randomized controlled trial (RCT) with stratified cohorts receiving different formulations. Primary endpoints should include 6-minute walk distance (6MWD) and NT-proBNP levels. Pharmacodynamic assessments (e.g., digital perfusion via laser Doppler) can link pharmacokinetic parameters (e.g., Cmax) to clinical outcomes. For oral formulations, monitor sustained-release efficacy via trough plasma concentrations and compare to inhaled Tmax (0.21 hours) .

Q. What methodological frameworks are appropriate for studying synergistic interactions between Treprostinil sodium and other PAH therapies (e.g., phosphodiesterase-5 inhibitors)?

Methodological Answer: Use isobolographic analysis to quantify synergy in preclinical models. In clinical trials, apply factorial design to test combination therapy vs. monotherapy. For example, co-administration with sildenafil may enhance cAMP/cGMP cross-talk, requiring adjusted dosing to avoid hypotension . Validate synergy via biomarkers (e.g., pulmonary vascular resistance) and meta-analyze existing combinatorial studies to identify knowledge gaps.

Q. How can researchers validate novel biomarkers for Treprostinil sodium's efficacy in heterogeneous PAH populations?

Methodological Answer: Use omics approaches (e.g., proteomics or metabolomics) to identify candidate biomarkers (e.g., VEGF-A) in patient serum. Correlate biomarker levels with hemodynamic improvements in longitudinal cohorts. For example, Treprostinil indirectly upregulates VEGF-A in mesenchymal stem cells, which can be quantified via ELISA and linked to angiogenic responses . Control for confounders (e.g., concurrent therapies) using multivariate regression.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Acetic acid, 2-(((1R,2R,3aS,9aS)-2,3,3a,4,9,9a-hexahydro-2-hydroxy-1-((3S)-3-hydroxyoctyl)-1H-benz(f)inden-5-yl)oxy)-, sodium salt (1:1)
Reactant of Route 2
Acetic acid, 2-(((1R,2R,3aS,9aS)-2,3,3a,4,9,9a-hexahydro-2-hydroxy-1-((3S)-3-hydroxyoctyl)-1H-benz(f)inden-5-yl)oxy)-, sodium salt (1:1)

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.